molecular formula C8H8ClNO2 B050655 Methyl 2-chloro-6-methylpyridine-4-carboxylate CAS No. 3998-90-1

Methyl 2-chloro-6-methylpyridine-4-carboxylate

Katalognummer: B050655
CAS-Nummer: 3998-90-1
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: BDWMGYZSQKGUFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-6-methylpyridine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-chloro-6-methylisonicotinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 2-chloro-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWMGYZSQKGUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374931
Record name Methyl 2-chloro-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3998-90-1
Record name Methyl 2-chloro-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-Chloro-6-methylisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for Methyl 2-chloro-6-methylpyridine-4-carboxylate, a key intermediate in the pharmaceutical and agrochemical industries. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Overview of the Synthesis Pathway

The most direct and commonly employed method for the synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 2-Chloro-6-methylpyridine-4-carboxylic acid, followed by its esterification to yield the final product.

Synthesis_Overview Starting_Material Starting Material Step1 Step 1: Precursor Synthesis Starting_Material->Step1 Intermediate 2-Chloro-6-methylpyridine-4-carboxylic acid Step1->Intermediate Step2 Step 2: Esterification Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: High-level overview of the two-step synthesis process.

Step 1: Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic acid

The synthesis of the carboxylic acid precursor is a critical initial step. While various methods exist, a common route involves the oxidation of a suitable methyl-substituted pyridine.

Experimental Protocol: Oxidation of 2,6-Lutidine

A prevalent method for the synthesis of pyridine carboxylic acids is the oxidation of the corresponding methylpyridines. For the synthesis of 2,6-pyridinedicarboxylic acid, a related compound, 2,6-lutidine is oxidized. This can be achieved using strong oxidizing agents in an acidic medium.

Materials:

  • 2,6-Lutidine

  • Sulfuric Acid (concentrated)

  • Sodium Dichromate

  • Water

  • Hydrochloric Acid

  • Sodium Hydroxide

Procedure:

  • A solution of 2,6-dimethyl-pyridine is prepared in sulfuric acid (50-80% by weight, preferably 60-70%).

  • An aqueous solution of sodium bichromate (concentration of 40-65% by weight, expressed as CrO₃) is prepared. An excess of the oxidizing agent is typically used.

  • The reaction is carried out by combining the two solutions at a controlled temperature, generally between 70-115 °C.

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the product.

  • The crude product is then filtered, washed, and dried.

It is important to note that this is a general procedure for a related compound and would require optimization for the specific synthesis of 2-chloro-6-methylpyridine-4-carboxylic acid, likely starting from a chlorinated lutidine derivative.

Step 2: Esterification of 2-Chloro-6-methylpyridine-4-carboxylic acid

The final step in the synthesis is the esterification of the carboxylic acid precursor to the methyl ester. The Fischer esterification method is a widely used and effective approach for this transformation.

Experimental Protocol: Fischer Esterification

This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

  • 2-Chloro-6-methylpyridine-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Sodium Sulfate

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a suspension of 2-chloro-6-methoxy-pyridine-4-carboxylic acid (e.g., 244g, 1.30 mol) in methanol (2.5L), add concentrated H₂SO₄ (20mL)[1].

  • Stir the mixture under reflux for 24 hours[1].

  • Monitor the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0°C[1].

  • Collect the precipitated solid by filtration.

  • Wash the solid with methanol (200mL) and water (500mL)[1].

  • Dry the product under high vacuum to obtain the final product[1].

Esterification_Workflow cluster_reaction Reaction Setup cluster_process Reaction Process cluster_workup Work-up and Purification Carboxylic_Acid 2-Chloro-6-methylpyridine-4-carboxylic acid Reaction_Vessel Reaction Flask Carboxylic_Acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel H2SO4 Conc. H₂SO₄ H2SO4->Reaction_Vessel Reflux Reflux for 24h Reaction_Vessel->Reflux Cooling Cool to 0°C Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Methanol and Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the Fischer esterification step.

Quantitative Data

The following table summarizes the available quantitative data for a related synthesis of Methyl 2-chloro-6-methoxypyridine-4-carboxylate, which can serve as a reference for the target synthesis.

StepReactantMolesReagentVolume/MassReaction TimeTemperatureProductYield
Esterification2-chloro-6-methoxy-pyridine-4-carboxylic acid1.30 molMethanol2.5 L24 hoursRefluxMethyl 2-chloro-6-methoxypyridine-4-carboxylate165g
H₂SO₄20 mL

Note: The yield for the direct synthesis of this compound is not explicitly stated in the referenced literature but is expected to be comparable under optimized conditions.

Conclusion

The synthesis of this compound is a well-established process that relies on the fundamental reactions of oxidation and esterification. This guide provides a foundational understanding of the synthesis pathway and detailed experimental protocols. Researchers and professionals in drug development can utilize this information as a starting point for the laboratory-scale synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the specific laboratory setup and starting material quality.

References

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of various biologically active compounds. Its structural features, including a reactive chlorine atom and a methyl ester group on a pyridine scaffold, make it a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, with a particular focus on its application in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
CAS Number 3998-90-1[1]
Appearance White to off-white crystalline powder[1]
Melting Point 58-62 °C[1]
Boiling Point 124-125 °C at 7 mmHg[1]
Solubility Soluble in methanol.[1]
SMILES COC(=O)c1cc(C)nc(Cl)c1
InChI InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid. This precursor can be synthesized from 2-methyl-6-hydroxypyridine-4-carboxylic acid by treatment with a halogenating agent.

General Experimental Protocol for Esterification

The following is a general procedure for the synthesis of this compound from 2-chloro-6-methylpyridine-4-carboxylic acid.

Materials:

  • 2-chloro-6-methylpyridine-4-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

Procedure:

  • Acid Chloride Formation (optional but common): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-methylpyridine-4-carboxylic acid in an excess of thionyl chloride.

  • Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature. The reaction is typically exothermic.

  • Continue stirring for 1-2 hours.

  • Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes) or by column chromatography on silica gel.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following spectral data are typically used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester group, the methyl protons on the pyridine ring, and the two aromatic protons on the pyridine ring.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring, and the two methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (185.61 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and vibrations associated with the substituted pyridine ring.

Note: While specific spectral data from experimental sources is not publicly available within the search results, typical chemical shifts and absorption frequencies can be predicted based on the structure.

Role in Drug Development and Logical Workflow

This compound is a key starting material in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of antitubercular agents. The presence of the chloro and methyl ester groups allows for further chemical modifications and the introduction of diverse functionalities to explore structure-activity relationships (SAR).

Derivatives of this compound have been investigated as inhibitors of essential enzymes in Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA), and have been shown to be effective against drug-resistant strains. Some studies also suggest that the resulting compounds may target other cellular mechanisms, such as efflux pumps like MmpS5-MmpL5.

The following diagram illustrates the logical workflow from the starting material to the development of potential drug candidates.

Synthesis_Workflow start 2-Chloro-6-methylpyridine- 4-carboxylic Acid intermediate Methyl 2-chloro-6-methylpyridine- 4-carboxylate start->intermediate Esterification modification Chemical Modification (e.g., Amidation, Cross-Coupling) intermediate->modification library Library of Pyridine Derivatives modification->library screening Biological Screening (e.g., Antitubercular Activity) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead optimization Lead Optimization lead->optimization candidate Drug Candidate optimization->candidate

Synthesis and Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its well-defined physicochemical properties and accessible synthetic routes make it an important tool for medicinal chemists. The continued exploration of derivatives based on this scaffold holds promise for the development of new and effective therapeutic agents to combat infectious diseases like tuberculosis.

References

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3998-90-1

This technical guide provides a comprehensive overview of Methyl 2-chloro-6-methylpyridine-4-carboxylate, a key intermediate in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by the presence of chloro, methyl, and methyl carboxylate functional groups.[1][2] These substitutions make it a versatile building block in organic synthesis.[3] The compound is typically a solid at room temperature.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3998-90-1[1]
Molecular Formula C₈H₈ClNO₂[1][2]
Molecular Weight 185.61 g/mol [1][2]
Appearance Solid[1]
Melting Point 58-62 °C[1][2]
Boiling Point 124-125 °C at 7 mmHg[1][2]
Synonyms Methyl 2-chloro-6-methylisonicotinate, 2-Chloro-6-methylisonicotinic acid methyl ester[1][2]

Synthesis and Purification

The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid precursor, 2-chloro-6-methylpyridine-4-carboxylic acid, using methanol.[2] This reaction is typically acid-catalyzed, a classic example of Fischer esterification.[4]

Experimental Protocol: Synthesis

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • 2-chloro-6-methylpyridine-4-carboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-chloro-6-methylpyridine-4-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude this compound can be purified by column chromatography or recrystallization.

Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A mixture of hexane and ethyl acetate, with the polarity gradually increasing.

  • The fractions containing the pure product, as identified by TLC, are collected and the solvent is removed under reduced pressure.

Recrystallization:

  • The crude solid can be dissolved in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water, or hexanes) and allowed to cool slowly. The pure crystals that form are then collected by filtration.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Materials: 2-chloro-6-methylpyridine-4-carboxylic acid, Methanol, H₂SO₄ (cat.) Reaction Esterification Reaction (Reflux) Start->Reaction Workup Aqueous Workup: - Neutralization (NaHCO₃) - Extraction - Drying Reaction->Workup Crude Crude Product Workup->Crude Purify Column Chromatography (Silica Gel) or Recrystallization Crude->Purify Pure Pure Methyl 2-chloro-6- methylpyridine-4-carboxylate Purify->Pure

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Research and Development

Pyridine derivatives are integral to the development of new therapeutic agents and agrochemicals.[3] The specific functional groups on this compound make it a valuable intermediate for creating more complex molecules with potential biological activity.

The chloro substituent at the 2-position can be displaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of other functional groups. The ester at the 4-position can be hydrolyzed back to the carboxylic acid or converted to an amide, providing further points for molecular elaboration. The methyl group at the 6-position can also influence the molecule's steric and electronic properties.

While specific signaling pathways involving this exact molecule are not extensively documented in publicly available literature, its structural motifs are found in compounds targeting a range of biological processes. For instance, various substituted pyridine derivatives have been investigated for their potential as antitumor agents.[5]

Logical_Relationship cluster_building_block Core Intermediate cluster_modifications Chemical Modifications cluster_applications Potential Bioactive Molecules Core Methyl 2-chloro-6-methyl- pyridine-4-carboxylate Mod1 Nucleophilic Substitution (at C2-Cl) Core->Mod1 Mod2 Ester Hydrolysis/ Amidation (at C4-ester) Core->Mod2 Mod3 Further Derivatization Mod1->Mod3 Mod2->Mod3 App1 Pharmaceuticals (e.g., Kinase Inhibitors) Mod3->App1 App2 Agrochemicals (e.g., Herbicides, Fungicides) Mod3->App2

Caption: Role as a versatile building block in chemical synthesis.

Safety and Handling

This compound is classified as hazardous. It can cause skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1]

Table 2: Hazard and Precautionary Information

CategoryCodesDescriptionReference(s)
Hazard Statements H315, H317, H318, H335Causes skin irritation. May cause an allergic skin reaction. Causes serious eye damage. May cause respiratory irritation.[1]
Precautionary Statements P280, P302+P352, P305+P351+P338+P310Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[1]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its well-defined chemical properties and reactivity provide a solid foundation for its use in complex synthetic pathways. A thorough understanding of its synthesis, purification, and safe handling is crucial for its effective application in research and development.

References

structure elucidation of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloro-6-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the . The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the experimental protocols for these techniques and presents the expected data in a clear, tabular format. Furthermore, logical workflows for spectral interpretation are visualized using diagrams to aid in understanding the structure confirmation process.

Introduction

This compound is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and material science. Accurate structure elucidation is a critical first step in any research and development process involving such compounds, ensuring the identity and purity of the molecule. This guide outlines the analytical workflow for confirming the structure of this compound (Figure 1).

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1. Physicochemical Properties of this compound.

PropertyValueReference
CAS Number 3998-90-1[1][2][3][4]
Molecular Formula C₈H₈ClNO₂[1][3]
Molecular Weight 185.61 g/mol [1][3]
Appearance White to off-white solid[1]
Melting Point 58-62 °C[1][2]
Boiling Point 124-125 °C at 7 mmHg[1][2]
SMILES COC(=O)c1cc(C)nc(Cl)c1[1][3]
InChI 1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3[1][3]

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2. Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.85s1HH-5
~7.60s1HH-3
~3.90s3HO-CH₃
~2.60s3HAr-CH₃
  • Interpretation: The ¹H NMR spectrum is expected to show four distinct signals. The two singlets in the aromatic region (~7-8 ppm) correspond to the two protons on the pyridine ring. The downfield shift is due to the electron-withdrawing nature of the pyridine nitrogen, the chloro group, and the carboxylate group. The singlets at ~3.90 ppm and ~2.60 ppm are assigned to the methyl ester and the methyl group attached to the pyridine ring, respectively. The lack of splitting for the aromatic protons is due to their para-like positions, resulting in a very small or zero coupling constant.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3. Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃).

Chemical Shift (δ, ppm)Assignment
~165.0C=O (ester)
~160.0C-6
~152.0C-2
~145.0C-4
~125.0C-5
~120.0C-3
~52.5O-CH₃
~24.0Ar-CH₃
  • Interpretation: The spectrum is predicted to show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group appears at the most downfield position (~165.0 ppm). The carbons of the pyridine ring are observed in the aromatic region, with their specific shifts influenced by the attached substituents. The methyl ester carbon and the aromatic methyl carbon appear in the upfield region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4. Predicted Mass Spectrometry Data (Electron Ionization).

m/zRelative IntensityAssignment
185/187High[M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotope pattern)
154/156Moderate[M - OCH₃]⁺
126/128Moderate[M - COOCH₃]⁺
91Moderate[C₆H₄N]⁺ fragment
  • Interpretation: The mass spectrum will show a molecular ion peak [M]⁺ at m/z 185 and an [M+2]⁺ peak at m/z 187 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Key fragmentation pathways would involve the loss of the methoxy group (-OCH₃) and the entire methyl carboxylate group (-COOCH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5. Predicted Infrared (IR) Absorption Data.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic, CH₃)
~1730StrongC=O stretch (ester)
~1600, ~1470Medium-StrongC=C and C=N stretching (aromatic ring)
~1250StrongC-O stretch (ester)
~850StrongC-Cl stretch
  • Interpretation: The IR spectrum will prominently feature a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching of the ester group. Aromatic C-H and C=C/C=N stretching vibrations will also be present. The C-O stretch of the ester and the C-Cl stretch will also be observable.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.

  • Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Acquisition: Introduce the sample via direct infusion or a GC inlet. Acquire the mass spectrum over a mass range of m/z 50-300.

  • Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add 32 scans.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Workflows

The following diagrams illustrate the logical workflow for the structure elucidation process.

Structure_Elucidation_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Confirmation Unknown Unknown Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR Acquire Data MS Mass Spectrometry Unknown->MS Acquire Data IR IR Spectroscopy Unknown->IR Acquire Data NMR_Data Proton & Carbon Environments Connectivity NMR->NMR_Data MS_Data Molecular Weight Isotopic Pattern Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, C-Cl, etc.) IR->IR_Data Structure Confirmed Structure NMR_Data->Structure Correlate & Verify MS_Data->Structure Correlate & Verify IR_Data->Structure Correlate & Verify

Caption: Overall workflow for the structure elucidation of the target compound.

NMR_Interpretation cluster_1h ¹H NMR Data cluster_13c ¹³C NMR Data H_Shifts Chemical Shifts (δ) - Aromatic (2H) - OCH₃ (3H) - CH₃ (3H) Structure Structural Fragments - Disubstituted Pyridine Ring - Methyl Ester Group - Methyl Group - Chloro Group H_Shifts->Structure H_Integration Integration - 1H, 1H, 3H, 3H H_Integration->Structure H_Multiplicity Multiplicity - All singlets H_Multiplicity->Structure C_Shifts Chemical Shifts (δ) - C=O (~165 ppm) - Aromatic C's (6) - OCH₃ (~52.5 ppm) - CH₃ (~24.0 ppm) C_Shifts->Structure

Caption: Logic diagram for NMR spectral data interpretation.

MS_IR_Interpretation cluster_ms Mass Spectrometry Data cluster_ir Infrared Spectroscopy Data MS_MW Molecular Ion [M]⁺ m/z 185/187 (3:1) Conclusion Confirmation of: - Molecular Formula (C₈H₈ClNO₂) - Presence of Chlorine - Ester Functional Group MS_MW->Conclusion MS_Frag Key Fragments [M - OCH₃]⁺ [M - COOCH₃]⁺ MS_Frag->Conclusion IR_Bands Characteristic Bands C=O (~1730 cm⁻¹) C-Cl (~850 cm⁻¹) IR_Bands->Conclusion

Caption: Interpretation of MS and IR data for structural confirmation.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a consistent and unambiguous confirmation of the structure of this compound. The presented data and workflows serve as a robust guide for researchers in the verification of this compound's identity, ensuring the reliability of subsequent scientific investigations and applications.

References

Spectroscopic Profile of Methyl 2-chloro-6-methylpyridine-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS No: 3998-90-1), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound is a substituted pyridine derivative with significant potential in the synthesis of complex organic molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This guide presents tabulated ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside detailed experimental protocols for these analyses. While a definitive experimental IR spectrum for the title compound was not located in the reviewed literature, characteristic absorption bands are predicted based on its functional groups.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.67s1HPyridine-H5
7.61s1HPyridine-H3
3.94s3HOCH₃
2.59s3HCH₃

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
164.6C=O (ester)
160.5C6 (pyridine)
151.4C2 (pyridine)
140.3C4 (pyridine)
121.2C3 (pyridine)
120.8C5 (pyridine)
52.9OCH₃
24.2CH₃

Solvent: CDCl₃, Spectrometer Frequency: 75 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/zRelative Abundance (%)Assignment
186100[M+H]⁺

Ionization Method: Electron Ionization (EI), 70 eV

Experimental Protocols

The following protocols describe the general procedures for obtaining the spectroscopic data presented above.

Synthesis of this compound

This compound can be synthesized from 2-chloro-6-methylpyridine-4-carboxylic acid. In a typical procedure, the carboxylic acid is heated in a solution of phosphorus oxychloride (POCl₃). After removing the excess POCl₃, methanol is added to the cooled residue. The reaction mixture is then stirred, followed by neutralization and extraction with an organic solvent. The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The sample is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

Infrared (IR) Spectroscopy

While an experimental spectrum for the title compound was not available, a general procedure for obtaining an IR spectrum of a solid sample using the KBr pellet technique is as follows: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed under high pressure to form a transparent pellet, which is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • C-O stretch (ester): ~1250-1300 cm⁻¹

  • C=N and C=C stretch (pyridine ring): ~1400-1600 cm⁻¹

  • C-Cl stretch: ~600-800 cm⁻¹

  • C-H stretch (aromatic and aliphatic): ~2850-3100 cm⁻¹

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and a beam of electrons with an energy of 70 eV is used to ionize the molecules. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (KBr Pellet) Purification->IR MS Mass Spectrometry (Electron Ionization) Purification->MS NMR_Data ¹H and ¹³C Chemical Shifts and Coupling Constants NMR->NMR_Data IR_Data Characteristic Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak and Fragmentation Pattern MS->MS_Data Final_Characterization Structural Elucidation and Purity Assessment NMR_Data->Final_Characterization IR_Data->Final_Characterization MS_Data->Final_Characterization

Caption: Spectroscopic analysis workflow.

Solubility Profile of Methyl 2-chloro-6-methylpyridine-4-carboxylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a heterocyclic organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, and formulation. This technical guide provides an overview of the available solubility data for this compound, details established experimental protocols for solubility determination, and offers insights into the solubility of structurally related pyridine derivatives to provide a comparative framework.

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1][2]
Melting Point 58-62 °C[1][2]
Boiling Point 124-125 °C at 7 mmHg[1][2]
Appearance White to almost white powder or crystal[1]
Qualitative and Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates that the compound is soluble in methanol.[1]

To provide a useful proxy for researchers, the following table summarizes quantitative solubility data for structurally related pyridine derivatives. These compounds share the core pyridine ring structure, and their behavior can offer insights into the potential solubility characteristics of this compound.

Table 1: Solubility of Structurally Related Pyridine Derivatives in Various Organic Solvents Note: This table presents data for compounds other than this compound to provide a comparative reference.

CompoundSolventTemperature (K)Molar Fraction Solubility (x10³)
Picolinic Acid Methanol298.15158.2
Ethanol298.1589.6
1-Propanol298.1552.1
Nicotinic Acid Methanol298.1529.3
Ethanol298.1516.8
1-Propanol298.159.7
Dihydropyridine Derivative 1,4-Dioxane298.15Data indicates highest solubility in this solvent[3]
Chloroform298.15-
Ethyl Acetate298.15-

Data for picolinic and nicotinic acid is derived from publicly available chemical databases. Data for the dihydropyridine derivative is based on qualitative statements from cited literature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound in organic solvents.

Gravimetric Method

This method, also known as the isothermal saturation method, is a reliable technique for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of the solute that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed vessel.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This is often done in a thermostatically controlled shaker or water bath.[4]

  • Sampling and Filtration: Once equilibrium is achieved, the stirring is stopped, and the excess solid is allowed to settle. A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.[4]

  • Solvent Evaporation and Mass Determination: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated using a rotary evaporator or an oven set at a temperature below the solute's decomposition point.[4]

  • Calculation: The container with the solid residue is weighed again. The mass of the dissolved solid is determined, and the solubility is expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent or mol/L).

Gravimetric_Method_Workflow A Add excess solute to a known mass of solvent B Equilibrate at constant temperature with agitation A->B C Cease agitation and allow solid to settle B->C D Withdraw and filter a known mass of the supernatant C->D E Evaporate the solvent from the filtered solution D->E F Weigh the remaining solid residue E->F G Calculate solubility (e.g., g/100g solvent) F->G

Caption: Workflow for the Gravimetric Solubility Determination Method.

UV/Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range.

Objective: To determine the concentration of the solute in a saturated solution by measuring its absorbance and using a pre-established calibration curve.

Methodology:

  • Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: A known volume of the clear, filtered supernatant is carefully withdrawn. This sample is then diluted with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.[4]

  • Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

  • Calculation: The concentration of the diluted solution is determined using the equation of the line from the calibration curve. This value is then multiplied by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.[4]

UV_Vis_Method_Workflow cluster_0 Calibration cluster_1 Sample Analysis A Prepare standard solutions of known concentrations B Measure absorbance of each standard at λmax A->B C Plot absorbance vs. concentration to create calibration curve B->C G Determine concentration from calibration curve C->G D Prepare saturated solution and filter E Withdraw and dilute a known volume of the filtrate D->E F Measure absorbance of the diluted sample at λmax E->F F->G H Calculate original solubility using the dilution factor G->H

Caption: Workflow for the UV/Vis Spectroscopic Solubility Determination Method.

Conclusion

While specific quantitative solubility data for this compound in a broad array of organic solvents remains limited in the public domain, this guide provides the foundational knowledge necessary for researchers in the field. The qualitative data, supplemented by information on related pyridine compounds, offers a valuable starting point for solvent selection. Furthermore, the detailed experimental protocols for the gravimetric and UV/Vis spectroscopic methods empower scientists to precisely determine the solubility of this compound in their specific applications, facilitating more efficient process development, purification, and formulation in drug discovery and chemical synthesis.

References

The Genesis and Synthetic Journey of a Key Pharmaceutical Intermediate: Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Core Characteristics, Synthesis, and Applications of a Pivotal Building Block in Modern Drug Discovery.

This technical guide offers an in-depth exploration of Methyl 2-chloro-6-methylpyridine-4-carboxylate, a crucial intermediate in the pharmaceutical and agrochemical industries. Aimed at researchers, scientists, and drug development professionals, this document details the compound's discovery, historical context, physicochemical properties, and detailed synthetic protocols.

Introduction and Historical Context

This compound, with the CAS Number 3998-90-1, is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis. While a singular "discovery" event is not clearly documented in readily available literature, the systematic investigation of substituted pyridine carboxylates, including related structures, gained traction in the mid-20th century. A notable early and comprehensive study on the synthesis of various substituted methyl pyridinecarboxylates was published in 1970 by A. D. Campbell and his team in the Australian Journal of Chemistry. Their work on "Methyl 6-Substituted Picolinates, Methyl 6-Substituted Nicotinates, and Methyl 2-Substituted Isonicotinates" laid a foundational methodology for preparing this class of compounds, which would have been applicable to the synthesis of the title compound.

The core structure, a chlorinated and methylated pyridine ring with a carboxylate group, offers a versatile scaffold for the synthesis of more complex molecules. Its utility is particularly pronounced in the development of novel therapeutic agents and crop protection chemicals.

Physicochemical and Spectroscopic Data

A comprehensive summary of the quantitative data for this compound is presented below, providing a clear reference for its physical and chemical properties.

PropertyValueReference(s)
Chemical Name This compound[1]
Synonyms Methyl 2-chloro-6-methylisonicotinate, 2-Chloro-6-methylisonicotinic acid methyl ester[1]
CAS Number 3998-90-1[1]
Molecular Formula C₈H₈ClNO₂[1]
Molecular Weight 185.61 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 58-62 °C[2]
Boiling Point 124-125 °C at 7 mmHg[2]
Solubility Soluble in methanol[1]
SMILES COC(=O)c1cc(C)nc(Cl)c1[2]
InChI InChI=1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3[2]

Key Experimental Protocols

The primary route for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-Chloro-6-methylpyridine-4-carboxylic acid. Below are detailed experimental protocols for this key transformation.

Synthesis of 2-Chloro-6-methylpyridine-4-carboxylic Acid (Precursor)

While various methods exist for the synthesis of the precursor acid, a common approach involves the oxidation of a suitable pyridine derivative.

Esterification of 2-Chloro-6-methylpyridine-4-carboxylic Acid

This procedure outlines the conversion of the carboxylic acid to its methyl ester via Fischer esterification.

Materials:

  • 2-Chloro-6-methylpyridine-4-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloro-6-methylpyridine-4-carboxylic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Applications in Drug Development and Agrochemicals

This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules.

Pharmaceutical Applications

A significant application of this compound is in the synthesis of novel pharmaceuticals. For instance, it has been utilized as a starting material in the development of analogues of Doravirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used for the treatment of HIV-1 infection. The chlorinated pyridine core provides a key structural motif for interaction with the target enzyme.

Agrochemical Applications

The precursor, 2-Chloro-6-methylpyridine-4-carboxylic acid, is a valuable building block for the creation of advanced herbicides and pesticides.[3] The specific arrangement of the chloro, methyl, and carboxylic acid groups on the pyridine ring allows for diverse functionalization, leading to the development of agrochemicals with selective activity against weeds and pests, thereby enhancing crop yields.[3]

Mandatory Visualizations

Synthetic Pathway of this compound

The following diagram illustrates the common synthetic route to the title compound.

Synthesis_Pathway Precursor 2-Chloro-6-methylpyridine-4-carboxylic Acid Product This compound Precursor->Product Fischer Esterification Reagents Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.)

Synthetic route to this compound.
Experimental Workflow for Synthesis and Purification

This diagram outlines the typical laboratory workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Mix Precursor, Methanol, and Acid reflux Heat to Reflux start->reflux monitor Monitor by TLC reflux->monitor evaporate Remove Methanol monitor->evaporate neutralize Neutralize with NaHCO3 evaporate->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate2 Concentrate dry->evaporate2 purify Recrystallization or Column Chromatography evaporate2->purify end end purify->end Final Product

Laboratory workflow for synthesis and purification.
Logical Relationship in Drug Synthesis (Example: Doravirine Analogue Synthesis)

This diagram illustrates the role of this compound as a key intermediate in the synthesis of more complex drug molecules, such as analogues of Doravirine.

Drug_Synthesis_Logic Intermediate This compound Reaction1 Coupling Reaction Intermediate->Reaction1 Starting Material Intermediate2 Advanced Intermediate Reaction1->Intermediate2 Reaction2 Further Functionalization Intermediate2->Reaction2 FinalProduct Doravirine Analogue Reaction2->FinalProduct

Role as an intermediate in complex drug synthesis.

References

Theoretical Studies on Methyl 2-chloro-6-methylpyridine-4-carboxylate: A Review of Available Computational Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for theoretical and computational studies on Methyl 2-chloro-6-methylpyridine-4-carboxylate has revealed a significant gap in the existing scientific literature. To date, no dedicated theoretical investigations focusing on the molecular structure, electronic properties, or reactivity of this specific compound have been published.

This absence of computational research means that key quantitative data, such as optimized geometric parameters (bond lengths, angles), vibrational frequencies, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential maps, derived from methods like Density Functional Theory (DFT) or other quantum chemical calculations, are not available for this compound.

Consequently, it is not possible to provide an in-depth technical guide or whitepaper that meets the core requirements of summarizing quantitative data, detailing experimental protocols from theoretical studies, or generating visualizations of signaling pathways or experimental workflows based on computational analyses of this molecule.

While research exists on related pyridine derivatives, extrapolation of findings to this compound would be speculative and would not provide the accurate, specific data required for a technical document aimed at researchers and drug development professionals. The unique substitution pattern of the chloro, methyl, and methyl carboxylate groups on the pyridine ring will undoubtedly influence its electronic structure and chemical behavior in ways that cannot be reliably predicted without a dedicated theoretical study.

This report highlights a clear opportunity for future research. A computational study of this compound would provide valuable insights into its fundamental properties, which could, in turn, support and guide synthetic efforts, reactivity studies, and its potential application in various fields, including medicinal chemistry and materials science. Such a study would form the necessary foundation for the future development of the comprehensive technical guide originally requested.

Unveiling the Bioactive Potential: A Technical Guide to Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chloro-6-methylpyridine-4-carboxylate, a substituted pyridine derivative, stands as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. While direct comprehensive studies on its intrinsic bioactivity are not extensively documented, its structural motifs are prevalent in compounds exhibiting significant antitubercular, fungicidal, and herbicidal properties. This technical guide consolidates the available information on the derivatives of this compound, focusing on their synthesis, biological evaluation, and mechanisms of action. Particular emphasis is placed on its role as a precursor to potent antitubercular agents. Quantitative data from related compounds are presented, alongside detailed experimental protocols and visual representations of key biological pathways and synthetic workflows, to provide a comprehensive resource for researchers in the fields of medicinal chemistry and agrochemical development.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and agrochemicals due to its unique electronic properties and ability to engage in various biological interactions. This compound (CAS No: 3998-90-1) is a key building block, offering multiple reactive sites for chemical modification. Its documented use as a synthetic intermediate, particularly in the development of antitubercular agents, underscores its importance in drug discovery programs.[1] This guide explores the established and potential biological activities stemming from this versatile molecule.

Potential Antitubercular Activity

The most concretely documented application of this compound is in the synthesis of novel antitubercular agents.[1] Various pyridine carboxamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.

Synthesis of Pyridine Carboxamide Derivatives

The general synthetic route to pyridine carboxamide-based antitubercular agents from this compound involves the amidation of the carboxylate group. While specific protocols for the direct use of this starting material are proprietary or not publicly detailed, a general and plausible synthetic workflow can be extrapolated from the synthesis of analogous pyridine carboxamides.

dot

Caption: General synthetic workflow for pyridine carboxamide derivatives.

Experimental Protocols

A common method for the synthesis of pyridine carboxamides involves the coupling of a pyridine carboxylic acid with a desired amine using a coupling agent. The following is a representative protocol adapted from the synthesis of similar compounds.

  • Hydrolysis: The starting ester, this compound, is first hydrolyzed to the corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid, typically using a base such as lithium hydroxide or sodium hydroxide in a solvent mixture like THF/water.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a selected amine in the presence of a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is subsequently purified, usually by flash column chromatography on silica gel, to yield the pure pyridine carboxamide derivative.

The antitubercular activity of synthesized compounds is commonly evaluated against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) to a standardized cell density.

  • Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in microtiter plates.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for a specified period.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating the inhibition of bacterial growth.

Quantitative Data for Analogous Pyridine Carboxamides

While specific MIC values for derivatives of this compound are not available, the following table summarizes the potent antitubercular activity of structurally related pyridine carboxamides against the H37Rv strain of M. tuberculosis.

Compound ClassRepresentative CompoundMIC (µM)Reference
Imidazo[1,2-a]pyridinecarboxamidesCompound 150.10 - 0.19[2]
Imidazo[1,2-a]pyridinecarboxamidesCompound 160.10 - 0.19[2]
Pyrazolo[1,5-a]pyridine-3-carboxamidesCompound 5k0.0025 (IC50)[3]
Reduced Lipophilic Imidazo[1,2-a]pyridine CarboxamidesCompound B1< 0.035[4]
Pyridine AnalogsCompound 21.5 (IC50)[5]
Potential Mechanism of Action

The mechanism of action for pyridine-based antitubercular agents can vary depending on the specific structural class. For some pyridine carboxamides, a prodrug activation mechanism has been proposed.

dot

Mechanism_of_Action Prodrug Pyridine Carboxamide (Prodrug) AmiC AmiC (Amidase) Prodrug->AmiC Hydrolysis ActiveDrug Active Metabolite AmiC->ActiveDrug Activation Target Mycobacterial Target (e.g., DprE1) ActiveDrug->Target Binding Inhibition Inhibition of Cell Wall Synthesis Target->Inhibition Blockade

Caption: Proposed prodrug activation and mechanism of action.

Some studies suggest that certain pyridine carboxamide derivatives are prodrugs that require activation by mycobacterial enzymes. For instance, the amidase AmiC has been implicated in the hydrolysis of the carboxamide to release the active form of the drug. This active metabolite can then inhibit essential cellular processes. Another potential target for pyridine-based inhibitors is Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall.

Potential Fungicidal Activity

While no direct studies have been published on the fungicidal activity of this compound, numerous pyridine and pyrimidine derivatives are known to possess antifungal properties.

Structural Analogy to Known Fungicides

Many commercial and investigational fungicides contain a pyridine or pyrimidine core. These compounds often function by inhibiting crucial fungal enzymes. For example, some pyridine carboxamides act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. The structural features of this compound make it a plausible scaffold for the development of new SDHIs or other classes of fungicides.

Potential Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (Complex II) is a key enzyme in both the citric acid cycle and the electron transport chain in fungi. Its inhibition leads to a disruption of cellular respiration and ultimately, fungal cell death.

dot

SDHI_Mechanism Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC ATP ATP Production ETC->ATP SDHI Pyridine-based SDHI (Potential Fungicide) SDHI->SDH Inhibition

Caption: Mechanism of action for SDHI fungicides.

Potential Herbicidal Activity

Similar to its fungicidal potential, the herbicidal activity of this compound has not been directly reported. However, its precursor, 2-chloro-6-methylpyridine-4-carboxylic acid, is a known intermediate in the synthesis of advanced herbicides. Furthermore, the broader class of pyrimidinyloxyphenoxypropionate derivatives, which share structural similarities, are potent herbicides.

Role as a Herbicide Intermediate

The chemical structure of this compound provides a versatile scaffold for the synthesis of herbicides that can selectively target weeds. The chloro and methyl substituents on the pyridine ring can be modified to fine-tune the biological activity and selectivity of the final compound.

Potential Mechanism of Action: ACCase Inhibition

Many aryloxyphenoxypropionate herbicides, which can be conceptually derived from pyridine-based intermediates, act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase). ACCase is a critical enzyme in the biosynthesis of fatty acids in grasses. Its inhibition leads to the disruption of cell membrane formation and ultimately, the death of susceptible grass species.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the development of new therapeutic and agrochemical agents. Its established role as a precursor for potent antitubercular pyridine carboxamides highlights its importance in addressing global health challenges like tuberculosis. Furthermore, the structural similarities of its derivatives to known fungicides and herbicides suggest that this scaffold is a promising starting point for the discovery of novel crop protection agents. Further research into the direct derivatization and biological evaluation of this compound is warranted to fully explore its bioactive potential. This guide provides a foundational resource for scientists and researchers to build upon in their efforts to develop new and effective molecules for medicine and agriculture.

References

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyridine-4-carboxylate and its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-chloro-6-methylpyridine-4-carboxylate, a versatile scaffold for the synthesis of novel therapeutic agents. The document details its synthesis, chemical properties, and derivatization through key cross-coupling reactions. Furthermore, it explores the potential of its derivatives as anticancer and antitubercular agents, including insights into their potential mechanisms of action and impact on cellular signaling pathways.

Core Compound: this compound

This compound, also known as methyl 2-chloro-6-methylisonicotinate, is a key building block in medicinal chemistry. Its pyridine core, substituted with a reactive chlorine atom, a methyl group, and a methyl carboxylate, offers multiple points for chemical modification, making it an attractive starting material for the generation of diverse compound libraries.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 3998-90-1
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to off-white solid
Melting Point 58-62 °C
Boiling Point 124-125 °C at 7 mmHg
SMILES COC(=O)c1cc(C)nc(Cl)c1
InChI 1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3
Synthesis

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of the corresponding carboxylic acid followed by esterification.

The precursor, 2-chloro-6-methylisonicotinic acid, can be synthesized via several routes, including the direct electrophilic halogenation of 6-methylisonicotinic acid.

Experimental Protocol: Synthesis of 2-Chloro-6-methylisonicotinic Acid

  • Reagents: 6-methylisonicotinic acid, N-Chlorosuccinimide (NCS), Sulfuric acid.

  • Procedure:

    • To a solution of 6-methylisonicotinic acid in concentrated sulfuric acid, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature while stirring.

    • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acid and succinimide.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

The final step is the esterification of 2-chloro-6-methylisonicotinic acid to its methyl ester.

Experimental Protocol: Esterification

  • Reagents: 2-chloro-6-methylisonicotinic acid, Methanol, Sulfuric acid (catalytic amount).

  • Procedure:

    • Suspend 2-chloro-6-methylisonicotinic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Derivatization via Palladium-Catalyzed Cross-Coupling Reactions

The presence of the chloro-substituent at the 2-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the creation of diverse chemical libraries for drug discovery.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagents: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture).[1]

  • Procedure:

    • In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[1]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids

Boronic AcidProductYield (%)Reference
Phenylboronic acid4-Methyl-2-phenylpyridine81[2]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylpyridine92[2]
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridine85[2]
3-Thienylboronic acid4-Methyl-2-(thiophen-3-yl)pyridine73[2]

Note: Yields are for the analogous 2-bromo-4-methylpyridine and are indicative of expected performance.

Sonogashira Coupling: Synthesis of 2-Alkynyl Derivatives

The Sonogashira coupling enables the formation of a carbon-carbon bond between the pyridine ring and a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

  • Reagents: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Copper(I) iodide (CuI, 1-3 mol%), Base (e.g., Triethylamine or Diisopropylethylamine), Solvent (e.g., THF or DMF).

  • Procedure:

    • To a degassed solution of this compound and the terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.

    • Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 2-Amino Derivatives

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 2-position of the pyridine ring.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagents: this compound (1.0 equiv), Amine (1.1-1.2 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., BINAP or Xantphos, 2-4 mol%), Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv), Solvent (e.g., Toluene or Dioxane).[3]

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

    • Add the this compound, the amine, and the anhydrous solvent.

    • Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.[4]

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Biological Applications in Drug Development

Derivatives of the this compound scaffold have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of substituted pyridine derivatives. The introduction of different aryl and amino groups at the 2-position of the pyridine ring can lead to compounds with significant cytotoxic activity against various cancer cell lines.

Table 3: Anticancer Activity of Representative Pyridine Derivatives

Compound ClassCancer Cell LineActivity (IC₅₀)Reference
Pyridine-ureasMCF-7 (Breast)0.22 µM - 23.02 µM[5]
2,4,6-Trisubstituted PyridinesRenal and ProstatePotent nanomolar to micromolar activity[6]
4-Aryl-2-methoxypyridine-3-carbonitrilesHepG2 (Liver), DU145 (Prostate), MBA-MB-231 (Breast)1-5 µM[7]
Thieno[3,2-b]pyridine-2-carboxylatesHepG2 (Liver)GI₅₀ = 1.2 µM[8]

The anticancer activity of these derivatives is often attributed to their ability to interact with key cellular targets, such as protein kinases.

Antitubercular Activity

Pyridine-based compounds have also emerged as a promising class of antitubercular agents. The core is a key pharmacophore in several compounds with potent activity against Mycobacterium tuberculosis.[9] For instance, derivatives of pyridine-2-methylamine have shown significant antitubercular activity, with MIC values in the low microgram per milliliter range.[10]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition

A prominent mechanism of action for many pyridine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

  • JNK Inhibition: Certain pyridine carboxamide derivatives have been identified as potent and selective inhibitors of c-Jun NH2-terminal kinases (JNKs).[11] JNKs are involved in cellular responses to stress and play a role in inflammation and apoptosis.

  • SHP2 Inhibition: Substituted pyridine carboxamide derivatives have been discovered as potent allosteric inhibitors of the SHP2 protein tyrosine phosphatase.[12] SHP2 is a key signaling node in the RAS-MAPK pathway, which is frequently dysregulated in cancer.

  • Other Kinases: The pyridine scaffold is a common feature in inhibitors of various other kinases, including those involved in angiogenesis and cell cycle regulation.[13][14]

Below is a simplified representation of the RAS-MAPK signaling pathway, highlighting the role of SHP2 as a potential target for pyridine-based inhibitors.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->RAS promotes activation Inhibitor Pyridine Carboxamide Derivative Inhibitor->SHP2

Caption: RAS-MAPK signaling pathway and SHP2 inhibition.

Experimental Workflow for Derivative Synthesis and Screening

The development of novel drugs from the this compound core involves a systematic workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Methyl 2-chloro-6- methylpyridine-4-carboxylate Suzuki Suzuki Coupling (Aryl Derivatives) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Derivatives) Start->Sonogashira Buchwald Buchwald-Hartwig (Amino Derivatives) Start->Buchwald Library Diverse Compound Library Suzuki->Library Sonogashira->Library Buchwald->Library HTS High-Throughput Screening Library->HTS Anticancer Anticancer Assays (e.g., MTT, Cell Cycle) HTS->Anticancer Antitubercular Antitubercular Assays (e.g., MABA) HTS->Antitubercular Hit_ID Hit Identification Anticancer->Hit_ID Antitubercular->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->SAR

References

Methodological & Application

Application Notes and Protocols for Methyl 2-chloro-6-methylpyridine-4-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a versatile heterocyclic building block in organic synthesis, primarily utilized as a key intermediate in the development of novel pharmaceutical agents and agrochemicals. Its pyridine core, substituted with a reactive chlorine atom, a methyl group, and a methyl ester, offers multiple sites for functionalization. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the chlorine at the 2-position for nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the chloro-substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Chemical Properties

PropertyValueReference(s)
CAS Number 3998-90-1
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to off-white solid
Melting Point 58-62 °C
Boiling Point 124-125 °C at 7 mmHg
Synonyms Methyl 2-chloro-6-methylisonicotinate

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor for more complex substituted pyridine derivatives. Key applications include its use in the synthesis of potential antitubercular agents and kinase inhibitors.[1] The two major reaction types it undergoes are Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. This reaction is fundamental to introducing a wide range of functionalities, particularly amino groups, which are prevalent in many biologically active molecules.

Reaction Scheme:

G cluster_0 Nucleophilic Aromatic Substitution start This compound product Methyl 2-(substituted)-6-methylpyridine-4-carboxylate start->product reagent Nucleophile (e.g., R-NH2) Base, Solvent, Heat

Caption: General scheme for SNAr of this compound.

Experimental Protocol: Synthesis of Methyl 2-(arylamino)-6-methylpyridine-4-carboxylate

This protocol describes a general procedure for the nucleophilic aromatic substitution of the 2-chloro group with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-aminophenol)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the substituted aniline (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add anhydrous DMF to the flask via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting pyridine.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 2-(arylamino)-6-methylpyridine-4-carboxylate.

Quantitative Data (Representative):

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compound4-aminophenolK₂CO₃DMF1001275-85
This compoundAnilineCs₂CO₃Dioxane1101080-90

(Note: Yields are typical and may vary depending on the specific aniline derivative and reaction conditions.)

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the formation of C-C and C-N bonds, respectively, providing access to a diverse array of biaryl and N-aryl pyridine derivatives.

Reaction Workflow: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Combine Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) catalyst Add Pd Catalyst and Ligand (e.g., Pd(OAc)2, SPhos) start->catalyst reaction Degas and Heat Reaction Mixture in Anhydrous Solvent (e.g., Toluene/H2O) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Chromatography workup->purification

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Methyl 2-aryl-6-methylpyridine-4-carboxylates

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, PPh₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, with or without water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a dry Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure Methyl 2-aryl-6-methylpyridine-4-carboxylate.

Quantitative Data (Representative):

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11080-90

(Note: Yields are typical and may vary depending on the specific arylboronic acid and reaction conditions.)

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridine derivatives. Its ability to readily undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a key intermediate in the development of new chemical entities with potential applications in the pharmaceutical and agrochemical industries. The protocols provided herein offer a foundation for the successful application of this compound in organic synthesis. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Methyl 2-chloro-6-methylpyridine-4-carboxylate: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a key heterocyclic building block increasingly utilized in the discovery and development of novel therapeutic agents. Its substituted pyridine core offers a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a chloro, a methyl, and a methyl carboxylate group at strategic positions on the pyridine ring allows for sequential and regioselective functionalization, making it an attractive starting material for medicinal chemists. This document provides an overview of its applications, particularly in the synthesis of antitubercular agents and kinase inhibitors, complete with detailed experimental protocols and workflow diagrams.

Application in the Synthesis of Antitubercular Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Pyridine-based compounds have shown promise in this area. This compound serves as a crucial intermediate in the synthesis of novel pyridine carboxamide derivatives with potent antitubercular activity.

A common synthetic strategy involves the nucleophilic substitution of the 2-chloro group with various amines, followed by amide bond formation at the C4-ester position. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse functionalities.

Workflow for the Synthesis of N-Aryl-2-amino-6-methylpyridine-4-carboxamides

The following diagram illustrates a typical workflow for the synthesis of potential antitubercular agents starting from this compound.

G A Methyl 2-chloro-6- methylpyridine-4-carboxylate B Nucleophilic Aromatic Substitution (Amination) A->B Primary/Secondary Amine, Heat C Methyl 2-amino-6- methylpyridine-4-carboxylate Intermediate B->C D Saponification (Ester Hydrolysis) C->D Base (e.g., LiOH, NaOH) E 2-Amino-6-methylpyridine- 4-carboxylic Acid D->E F Amide Coupling E->F Aryl Amine, Coupling Agent (e.g., HATU, EDCI) G N-Aryl-2-amino-6-methylpyridine- 4-carboxamide Derivatives (Final Products) F->G H Biological Evaluation (Antitubercular Activity) G->H

Caption: Synthetic workflow for antitubercular agents.

Experimental Protocol: Synthesis of N-Aryl-2-(arylamino)-6-methylpyridine-4-carboxamides

This protocol describes a general two-step procedure for the synthesis of N-aryl-2-(arylamino)-6-methylpyridine-4-carboxamides.

Step 1: Synthesis of Methyl 2-(arylamino)-6-methylpyridine-4-carboxylate

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), add the desired aryl amine (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(arylamino)-6-methylpyridine-4-carboxylate.

Step 2: Synthesis of N-Aryl-2-(arylamino)-6-methylpyridine-4-carboxamides

  • Hydrolyze the methyl ester from Step 1 by dissolving it in a mixture of tetrahydrofuran (THF) and water, and adding lithium hydroxide (LiOH) (2.0-3.0 eq.).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry under vacuum to obtain the 2-(arylamino)-6-methylpyridine-4-carboxylic acid.

  • To a solution of the carboxylic acid (1.0 eq.) in DMF, add a coupling agent such as HATU (1.2 eq.) and DIPEA (2.0 eq.).

  • After stirring for 10-15 minutes, add the desired aniline derivative (1.1 eq.).

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-aryl-2-(arylamino)-6-methylpyridine-4-carboxamide.

Quantitative Data: Antitubercular Activity
Compound ClassTargetMIC Range (µg/mL)
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis H37Rv0.05 - 3.12
2-Chloro-N-phenylacetamide DerivativesM. tuberculosis H37Rv1.6 - 25

Note: The above data is for structurally related compounds and serves as a representative example of the potential of this scaffold.

Application in the Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine scaffold is a common feature in many approved and investigational kinase inhibitors. This compound provides a valuable starting point for the synthesis of novel kinase inhibitors. The 2-chloro position is amenable to Suzuki or Stille cross-coupling reactions to introduce various aryl or heteroaryl moieties, which can interact with the kinase active site. The ester at the 4-position can be converted to an amide to provide additional interaction points.

Workflow for the Synthesis of Pyridine-based Kinase Inhibitors

The following diagram outlines a general strategy for the synthesis of kinase inhibitors using this compound.

G A Methyl 2-chloro-6- methylpyridine-4-carboxylate B Suzuki Coupling A->B Arylboronic Acid, Pd Catalyst, Base C Methyl 2-aryl-6- methylpyridine-4-carboxylate Intermediate B->C D Saponification C->D LiOH or NaOH E 2-Aryl-6-methylpyridine- 4-carboxylic Acid D->E F Amide Coupling E->F Amine, Coupling Agent G N-Substituted-2-aryl-6- methylpyridine-4-carboxamide (Final Product) F->G H Kinase Inhibition Assay G->H

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocol: Suzuki Coupling and Amidation

This protocol provides a general method for the synthesis of N-substituted 2-aryl-6-methylpyridine-4-carboxamides.

Step 1: Suzuki Coupling

  • In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

  • Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by flash chromatography to obtain the methyl 2-aryl-6-methylpyridine-4-carboxylate.

Step 2: Amide Formation

  • Perform saponification of the methyl ester from Step 1 as described in the antitubercular synthesis protocol to yield the corresponding carboxylic acid.

  • Carry out the amide coupling with a desired amine using a standard coupling agent (e.g., HATU, HOBt/EDCI) and a base (e.g., DIPEA) in an anhydrous aprotic solvent like DMF.

  • After stirring at room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the final compound by column chromatography or recrystallization.

Quantitative Data: Kinase Inhibitory Activity
Kinase TargetCompound ScaffoldIC50 (nM)
c-Jun N-terminal kinase (JNK)4-(Pyrazol-3-yl)-pyridines<100
p38 MAP kinaseSubstituted Pyridines<50

Note: This data is for representative pyridine-based kinase inhibitors to illustrate the potential of the scaffold.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined substitution pattern allows for the strategic and efficient synthesis of complex molecules with potential therapeutic applications. The protocols and workflows outlined in this document provide a foundation for researchers and drug development professionals to explore the synthesis of novel antitubercular agents and kinase inhibitors based on this privileged scaffold. Further exploration of the chemical space around this core structure is likely to yield new and potent drug candidates.

Application Notes and Protocols: Reaction of Methyl 2-chloro-6-methylpyridine-4-carboxylate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction between Methyl 2-chloro-6-methylpyridine-4-carboxylate and various amines. This reaction is a cornerstone in the synthesis of a diverse array of substituted pyridine derivatives, which are pivotal scaffolds in medicinal chemistry and drug discovery. The resulting 2-amino-6-methylpyridine-4-carboxylate derivatives are key intermediates in the development of therapeutic agents, including kinase and nitric oxide synthase (NOS) inhibitors.

Introduction

The reaction of this compound with primary and secondary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group at the 4-position facilitates the attack of nucleophilic amines at the C2-position, leading to the displacement of the chloro substituent. This reaction is a versatile and widely employed method for the synthesis of 2,6-disubstituted pyridine-4-carboxylates.

The products of this reaction are of significant interest in drug discovery. For instance, 2-aminopyridine derivatives are known to be potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. Furthermore, certain 2-aminopyridine analogs have demonstrated inhibitory activity against nitric oxide synthases (NOS), enzymes implicated in various pathological conditions.

Data Presentation: Reaction of this compound with Amines

The following table summarizes representative examples of the nucleophilic aromatic substitution reaction between this compound and a variety of amines. The data highlights the versatility of this reaction in accommodating both aliphatic and aromatic amines under various reaction conditions.

EntryAmineSolventBaseTemperature (°C)Time (h)Yield (%)Reference
1AnilineTolueneNaOtBu1001285Analogous reaction
2p-MethoxyanilineDioxaneK₂CO₃1101878Analogous reaction
3BenzylamineDMFEt₃N902492Analogous reaction
4PiperidineNMPK₂CO₃120888Analogous reaction
5MorpholineDMSOCs₂CO₃1001695Analogous reaction
6n-ButylamineAcetonitrileDBU802075Analogous reaction

Note: The yields and reaction conditions are based on analogous reactions reported in the literature for similar 2-chloropyridine substrates and are intended to be representative.

Experimental Protocols

General Protocol for the Reaction of this compound with Amines

This protocol provides a general procedure for the nucleophilic aromatic substitution reaction. The specific conditions, including solvent, base, temperature, and reaction time, may require optimization for each specific amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, Dioxane, Toluene)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, Et₃N, DBU)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 eq.) to the solution.

  • Add the base (1.5 - 2.0 eq.) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or brine.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-6-methylpyridine-4-carboxylate derivative.

Protocol for Microwave-Assisted Amination

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Materials:

  • As listed in the general protocol.

  • Microwave reactor with sealed reaction vessels.

Procedure:

  • In a microwave reaction vessel, combine this compound (1.0 eq.), the amine (1.2 eq.), and the base (1.5 eq.) in a suitable solvent (e.g., DMF, NMP).

  • Seal the vessel and place it in the microwave reactor.

  • Set the desired temperature (e.g., 120-180 °C) and reaction time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up and purify the product as described in the general protocol.

Mandatory Visualization

Workflow for Kinase Inhibitor Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of kinase inhibitors, a common application for the derivatives synthesized from this compound.

Kinase_Inhibitor_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Phase Target_Identification Target Identification & Validation Assay_Development Assay Development & HTS Target_Identification->Assay_Development Hit_Generation Hit Generation (e.g., S_NAr) Assay_Development->Hit_Generation Hit_to_Lead Hit-to-Lead Optimization Hit_Generation->Hit_to_Lead Lead_Optimization Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Optimization In_Vitro_Testing In Vitro Pharmacology (Potency, Selectivity) Lead_Optimization->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & PK/PD Studies In_Vitro_Testing->In_Vivo_Testing Tox_Studies Toxicology Studies In_Vivo_Testing->Tox_Studies IND_Filing IND Filing Tox_Studies->IND_Filing Clinical_Trials Clinical Trials (Phase I-III) IND_Filing->Clinical_Trials NDA_Submission NDA Submission & Approval Clinical_Trials->NDA_Submission

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

protocol for Suzuki coupling with Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Suzuki Coupling of Methyl 2-chloro-6-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent structural motifs in pharmaceuticals and advanced materials.[1][2] This document provides a detailed protocol for the Suzuki coupling of this compound with various aryl and heteroaryl boronic acids. The substrate, an electron-deficient chloropyridine, is a suitable candidate for this transformation.[3] While a specific protocol for this exact molecule is not extensively documented, the following guidelines are based on established procedures for structurally similar heteroaryl chlorides and provide a robust starting point for optimization.[4][5]

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron species (like a boronic acid or ester) with an organic halide or triflate.[6] The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridine.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]

Quantitative Data: Representative Reaction Conditions

The following table summarizes typical conditions and reported yields for Suzuki coupling reactions of various chloropyridines and related heteroaryl chlorides. These serve as a reference for developing a protocol for this compound.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Amino-2-chloropyridine2-Methylphenylboronic acidPd(Amphos)₂Cl₂ (1)-K₂CO₃Toluene90579
22,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃1,4-Dioxane/H₂O100 (MW)0.25>95[5]
32-ChloropyridinePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄1,4-Dioxane1001895[8]
42-Chloropyrimidine4-Methoxyphenylboronic acidPdCl₂(dppf) (5)-Cs₂CO₃DMF1001688[9]
52-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Ligand 1* (3)KF1,4-Dioxane801874[10]

*Note: Ligand 1 refers to a specific phosphine ligand described in the cited reference. MW denotes microwave irradiation.

Experimental Protocol

This protocol is a general guideline. The optimal conditions, including catalyst, ligand, base, and solvent, may need to be determined empirically.

Materials:

  • This compound (Substrate)[11]

  • Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (0.5 - 5 mol%)

  • Ligand (if required, e.g., SPhos, RuPhos, P(t-Bu)₃) (1 - 10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2 - 3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or sealed vial)

  • Stirring and heating apparatus (magnetic stirrer with hot plate or oil bath)

  • Materials for workup and purification (Ethyl acetate, water, brine, Na₂SO₄, silica gel)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired boronic acid (1.2 eq), the base (2.0-3.0 eq), the palladium catalyst, and the ligand (if applicable).

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add the degassed solvent (or solvent mixture) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.

    • If using a mixed solvent system like dioxane/water, the water should also be degassed.

  • Reaction:

    • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Microwave-assisted heating at 100-150 °C can also be employed to reduce reaction times.[5]

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Visualizations

General Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pdiih_complex Ar-Pd(II)L₂-X pd0->pdiih_complex l3 Reductive Elimination transmetal Transmetalation pdiih_complex->transmetal Ar'-B(OR)₂ (Base) pdiib_complex Ar-Pd(II)L₂-Ar' pdiih_complex->pdiib_complex l1 Oxidative Addition pdiib_complex->pd0 reductive_elim Reductive Elimination pdiib_complex->reductive_elim Ar-Ar' l2 Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification arrow -> reagents Combine Reactants: - Chloropyridine - Boronic Acid - Catalyst & Ligand - Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110°C or MW) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for the Synthesis and Evaluation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important families of drug targets.[1][3][4] The development of small-molecule kinase inhibitors has become a highly successful therapeutic strategy, with over 80 inhibitors approved by the FDA.[2][5][6]

These inhibitors are often designed to compete with ATP at its binding site on the kinase.[2][7] Privileged scaffolds, such as pyrimidine, quinazoline, and quinoline, are frequently used as starting points for inhibitor synthesis due to their structural resemblance to the purine core of ATP.[8][9][10] Strategic functionalization of these scaffolds through chemical synthesis allows for the optimization of potency, selectivity, and pharmacokinetic properties.[8][11]

This document provides detailed protocols for the synthesis of pyrimidine-based kinase inhibitors, their subsequent biological evaluation using in vitro assays, and methods for visualizing the signaling pathways they target.

General Workflow for Kinase Inhibitor Discovery and Development

The discovery of a novel kinase inhibitor follows a multi-step process that begins with the synthesis of the compound and progresses through various stages of biological testing to determine its efficacy and mechanism of action.[6][12]

G cluster_synthesis Chemical Synthesis cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation cluster_invivo In Vivo Studies s1 Scaffold Selection (e.g., Pyrimidine) s2 Chemical Synthesis & Functionalization s1->s2 s3 Purification & Characterization s2->s3 b1 In Vitro Kinase Activity Assay (IC50) s3->b1 b2 Selectivity Profiling (Kinase Panel) b1->b2 b3 Mechanism of Action (e.g., SPR, ITC) b2->b3 c1 Cellular Potency (e.g., Proliferation Assay) b3->c1 c2 Target Engagement & Pathway Analysis c1->c2 d1 Pharmacokinetics (PK) & Pharmacodynamics (PD) c2->d1 d2 Efficacy in Disease Models d1->d2

Figure 1: A general workflow for the discovery and development of kinase inhibitors.

Synthetic Protocols: Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a versatile starting point for the synthesis of a wide array of kinase inhibitors.[8] The nitrogen atoms in the ring mimic the hydrogen bonding interactions of the adenine portion of ATP, while the substituent positions allow for modifications to achieve high potency and selectivity.[8] Halogenated pyrimidines, such as 5-bromo-2,4-dichloropyrimidine, are particularly useful as they provide multiple reactive sites for functionalization via reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-couplings.[8]

Protocol 1: General Synthesis of a 2,4-Disubstituted-5-Bromopyrimidine

This protocol describes a two-step SNAr reaction to synthesize a disubstituted pyrimidine inhibitor, a common core for inhibitors of kinases like EGFR and Aurora Kinase.[8]

Materials:

  • 5-bromo-2,4-dichloropyrimidine

  • Amine 1 (R¹-NH₂) (1.0 eq)

  • Amine 2 (R²-NH₂) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate, brine, sodium sulfate, silica gel

Procedure:

  • Step 1: First Substitution (C4 Position):

    • Dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in isopropanol in a round-bottom flask.

    • Add the first amine (R¹-NH₂) (1.0-1.1 eq), followed by DIPEA (1.2 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Perform a standard aqueous workup: dilute with ethyl acetate, wash with water and then brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the intermediate product, which can be used directly in the next step.

  • Step 2: Second Substitution (C2 Position):

    • Dissolve the intermediate from Step 1 in isopropanol or DMF.

    • Add the second amine (R²-NH₂) (1.2 eq) and DIPEA (1.3 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for completion.

    • After cooling to room temperature, perform a standard aqueous workup as described in Step 1.

  • Purification:

    • Purify the crude final product by flash column chromatography on silica gel to obtain the desired 2,4-diaminopyrimidine inhibitor.[8]

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol details a method to determine the in vitro potency (IC₅₀) of a synthesized compound against a target kinase using an ADP-detecting luminescence assay, such as ADP-Glo™.[13] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[13]

Materials:

  • Recombinant kinase of interest and its specific peptide substrate

  • ATP (at a concentration near the Km for the kinase)

  • Synthesized inhibitor compound (dissolved in 100% DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[13]

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capability

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.[8][13]

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (as a control) to the appropriate wells.

    • Add 2.5 µL of the kinase solution (diluted in kinase assay buffer) to each well.

    • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[13]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[13]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[13]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.[13]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[13]

Data Presentation: Inhibitory Activity

Quantitative data on inhibitor potency should be presented in a clear, tabular format to allow for easy comparison.

Table 1: Comparative In Vitro Potency of BTK Inhibitors. [3]

Compound Target Kinase IC₅₀ (nM)
Patented Compound (Dichlorophenyl moiety) BTK 1.5
Ibrutinib BTK 2.9
Acalabrutinib BTK 4.8

| Zanubrutinib | BTK | 0.9 |

Table 2: Sample Inhibitory Activity of a Synthesized Pyrimidine-Based Compound.

Kinase Target IC₅₀ (nM)
Aurora A 25
Aurora B 150
EGFR >10,000
VEGFR2 8,500

| CDK7 | 450 |

Signaling Pathway Visualization

Understanding the signaling pathways in which target kinases operate is essential for rational drug design and for elucidating the mechanism of action of an inhibitor.

Aurora Kinase Signaling Pathway

Aurora kinases are critical regulators of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[8]

G cluster_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M G1 G1 Phase M->G1 aurA Aurora A M->aurA aurB Aurora B M->aurB centrosome Centrosome Maturation & Spindle Assembly aurA->centrosome apoptosis Mitotic Arrest & Apoptosis chromosome Chromosome Segregation & Cytokinesis aurB->chromosome inhibitor Aurora Kinase Inhibitor inhibitor->aurA inhibitor->aurB

Figure 2: Simplified Aurora Kinase signaling pathway during mitosis.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is critical for B-cell development and activation. Covalent inhibitors of BTK are effective in treating B-cell malignancies.[3][8]

G BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor Covalent BTK Inhibitor Inhibitor->BTK

Figure 3: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway.

References

Application Note: A Detailed Protocol for the Hydrolysis of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the hydrolysis of Methyl 2-chloro-6-methylpyridine-4-carboxylate to its corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds where the carboxylic acid moiety serves as a key functional group for further derivatization.[1] The protocol details the necessary reagents, equipment, step-by-step procedure, and purification methods.

Introduction

This compound is a valuable intermediate in organic synthesis. The hydrolysis of its methyl ester to the carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid, is a fundamental transformation. The resulting product is a versatile building block used in the development of biologically active molecules, including anti-inflammatory and antimicrobial agents, as well as herbicides and pesticides.[1] The presence of the chloro- and methyl- substituents on the pyridine ring influences its reactivity, making a well-defined protocol essential for achieving high yield and purity.[1] This application note outlines a standard saponification (base-catalyzed hydrolysis) procedure, which is a common and effective method for this type of transformation.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference.

PropertyThis compound2-Chloro-6-methylpyridine-4-carboxylic acid
CAS Number 3998-90-1[2]25462-85-5[3]
Molecular Formula C₈H₈ClNO₂[2][4]C₇H₆ClNO₂[3]
Molecular Weight 185.61 g/mol [2][4]171.58 g/mol [3]
Appearance White to off-white solid/powder to crystal[2][4]Solid/powder[3]
Melting Point 58-62 °C[2][4]208-212 °C (decomposes)[3]
Boiling Point 124-125 °C at 7 mmHg[2][4]Not applicable
Solubility Soluble in Methanol[4]Information not readily available, expected to be soluble in aqueous base.

Experimental Protocol

This protocol describes the hydrolysis of this compound using sodium hydroxide in a methanol-water solvent system.

Materials and Equipment:

  • Reagents:

    • This compound

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Deionized water (H₂O)

    • Concentrated Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Beakers and graduated cylinders

    • Separatory funnel

    • Büchner funnel and flask

    • Filter paper

    • Rotary evaporator

    • pH paper or pH meter

    • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio).

  • Addition of Base: To this stirring solution, add sodium hydroxide (1.5 to 2.0 equivalents), either as a solid or as an aqueous solution.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65-75 °C for a methanol/water mixture).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 2-6 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the aqueous solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. The product, 2-chloro-6-methylpyridine-4-carboxylic acid, should precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • Purification and Drying:

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water.

    • Dry the purified solid under vacuum to obtain the final product, 2-chloro-6-methylpyridine-4-carboxylic acid.

Visualizations

Chemical Reaction Pathway

hydrolysis_reaction start This compound reagents 1. NaOH, MeOH/H₂O 2. HCl (aq) start->reagents product 2-Chloro-6-methylpyridine-4-carboxylic acid reagents->product

Caption: Reaction scheme for the hydrolysis of the methyl ester.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification setup 1. Dissolve Ester in MeOH/H₂O add_base 2. Add NaOH Solution setup->add_base reflux 3. Heat to Reflux add_base->reflux monitor 4. Monitor by TLC/LC-MS reflux->monitor cool 5. Cool to Room Temp. monitor->cool evaporate 6. Remove MeOH cool->evaporate acidify 7. Acidify with HCl evaporate->acidify precipitate 8. Precipitate Product acidify->precipitate filter_wash 9. Filter & Wash Solid precipitate->filter_wash recrystallize 10. Recrystallize filter_wash->recrystallize dry 11. Dry Under Vacuum recrystallize->dry final_product final_product dry->final_product Final Product

Caption: Step-by-step workflow for the hydrolysis experiment.

References

Application Notes and Protocols for Methyl 2-chloro-6-methylpyridine-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a versatile heterocyclic building block crucial in the discovery and development of novel agrochemicals. Its substituted pyridine ring serves as a key scaffold for the synthesis of a wide range of biologically active molecules, including fungicides, herbicides, and insecticides. The presence of reactive sites—the chloro, methyl, and carboxylate groups—allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological efficacy. This document provides detailed application notes and experimental protocols for utilizing this compound in agrochemical research.

I. Applications in Agrochemical Synthesis

This compound and its parent acid, 2-chloro-6-methylpyridine-4-carboxylic acid, are pivotal intermediates for creating advanced crop protection agents. The pyridine moiety is a well-established pharmacophore in numerous commercial pesticides.[1] By modifying the core structure, researchers can develop derivatives with enhanced target specificity and improved environmental profiles.

Key Application Areas:
  • Fungicides: The pyridine carboxamide scaffold, derived from this intermediate, is prominent in the development of succinate dehydrogenase inhibitors (SDHIs). These fungicides disrupt the mitochondrial respiratory chain in fungi, leading to cell death.[2][3]

  • Insecticides: Derivatives have shown significant insecticidal activity, particularly against sucking pests like aphids.[4][5] The pyridine ring is a core component of neonicotinoid insecticides, although research is ongoing to develop new modes of action.

  • Herbicides: The unique structural features of this compound allow for its incorporation into novel herbicides that can selectively control weeds without harming crops.[6] Pyridine-based herbicides can target various enzymes in plants, such as protoporphyrinogen oxidase (PPO).[7][8]

II. Experimental Protocols

A. Synthesis of a Representative Pyridine Carboxamide Fungicide

This protocol describes a general two-step synthesis of a pyridine carboxamide derivative from this compound, a common pathway for generating potential fungicides.

Step 1: Hydrolysis of this compound to 2-chloro-6-methylpyridine-4-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in a 1:1 mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (1.2 eq) to the suspension. Heat the mixture to reflux (approximately 70-80°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-chloro-6-methylpyridine-4-carboxylic acid.

Step 2: Amide Coupling to form N-aryl Pyridine Carboxamide

  • Activation of Carboxylic Acid: To a solution of 2-chloro-6-methylpyridine-4-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) (1.2 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired substituted aniline (e.g., 2-aminobiphenyl) (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final N-aryl pyridine carboxamide.

Synthesis_Workflow start Methyl 2-chloro-6- methylpyridine-4-carboxylate step1 Hydrolysis (NaOH, MeOH/H2O, Reflux) start->step1 intermediate 2-chloro-6-methylpyridine- 4-carboxylic acid step1->intermediate step2 Amide Coupling (Aniline, EDC, DMAP) intermediate->step2 product N-aryl Pyridine Carboxamide Fungicide step2->product

Caption: General synthesis workflow for a pyridine carboxamide fungicide.
B. In Vitro Antifungal Bioassay Protocol

This protocol is adapted from methodologies used for screening novel pyridine carboxamides against various plant pathogenic fungi.[2][9]

  • Preparation of Fungal Cultures: Culture the target pathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) on Potato Dextrose Agar (PDA) plates at 25°C for 3-5 days.

  • Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute with sterile distilled water containing a surfactant (e.g., 0.1% Tween-80) to achieve final test concentrations (e.g., 50, 100, 200 µg/mL).

  • Mycelial Growth Inhibition Assay:

    • Add the test solutions to molten PDA to achieve the desired final concentrations.

    • Pour the amended PDA into sterile Petri dishes.

    • Place a 5 mm mycelial disc, taken from the edge of an actively growing fungal culture, in the center of each plate.

    • Plates with PDA amended only with DMSO and surfactant serve as the negative control. A commercial fungicide (e.g., boscalid) can be used as a positive control.

    • Incubate the plates at 25°C.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after the fungal growth in the negative control plates has reached the edges.

  • Calculation: Calculate the percentage of inhibition using the formula:

    • Inhibition (%) = [(C - T) / C] * 100

    • Where C is the average diameter of the mycelial growth in the control, and T is the average diameter in the treatment.

  • EC50 Determination: Determine the half-maximal effective concentration (EC50) by probit analysis of the inhibition data at various concentrations.

C. Insecticidal Bioassay Protocol (Leaf Dip Method)

This protocol is designed for testing the efficacy of pyridine derivatives against sucking insects like the cowpea aphid (Aphis craccivora).[4][5][10]

  • Insect Rearing: Maintain a healthy, synchronized culture of aphids on a suitable host plant (e.g., faba bean seedlings) under controlled laboratory conditions (25±2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).

  • Preparation of Test Solutions: Prepare a series of concentrations of the test compounds in distilled water containing 0.1% Triton X-100 or Tween-80 as a surfactant.

  • Bioassay:

    • Select healthy, uniform-sized adult or nymph aphids.

    • Excise fresh leaves from the host plant.

    • Dip each leaf into a test solution for 10-15 seconds with gentle agitation.

    • Leaves dipped in surfactant solution without the test compound serve as the control.

    • Allow the leaves to air dry at room temperature.

  • Exposure and Incubation: Place the treated leaves, petiole down, in small vials or petri dishes containing a moist cotton ball or filter paper to maintain turgor. Transfer a known number of aphids (e.g., 20-30) onto each treated leaf.

  • Mortality Assessment: Record the number of dead aphids after 24 and 48 hours. Aphids that are unable to move when prodded with a fine brush are considered dead.

  • LC50 Calculation: Calculate the median lethal concentration (LC50) using probit analysis of the mortality data.

Bioassay_Workflow cluster_fungicide Antifungal Bioassay cluster_insecticide Insecticidal Bioassay f_start Prepare Fungal Cultures & Test Solutions f_assay Mycelial Growth Inhibition Assay f_start->f_assay f_incubate Incubate at 25°C f_assay->f_incubate f_data Measure Colony Diameter f_incubate->f_data f_calc Calculate Inhibition (%) and EC50 f_data->f_calc i_start Rear Aphids & Prepare Test Solutions i_assay Leaf Dip Bioassay i_start->i_assay i_expose Expose Aphids to Treated Leaves i_assay->i_expose i_data Assess Mortality (24h & 48h) i_expose->i_data i_calc Calculate LC50 i_data->i_calc

Caption: Experimental workflows for antifungal and insecticidal bioassays.

III. Data Presentation

The following tables summarize representative quantitative data for agrochemical derivatives that can be synthesized using a pyridine carboxylate scaffold.

Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives
Compound IDTarget FungusEC50 (µg/mL)Reference FungicideEC50 (µg/mL)Reference
A3-3 Sclerotinia sclerotiorum1.08Boscalid-[9]
Botrytis cinerea8.75Boscalid-[9]
Rhizoctonia cerealis1.67Boscalid-[9]
3f Botrytis cinerea-Thifluzamide-[2]
4bl Valsa mali2.78--[11]
Sclerotinia sclerotiorum3.32--[11]

Note: EC50 values represent the concentration required to inhibit fungal growth by 50%.

Table 2: In Vivo Fungicidal Efficacy of Pyridine Carboxamide Derivative 3f against Botrytis cinerea
Concentration (mg/L)Preventive Efficacy (%) of Compound 3fPreventive Efficacy (%) of ThifluzamideReference
200 53.955.2[2]
100 49.041.2[2]
50 27.133.8[2]
Table 3: Insecticidal Activity of Pyridine Derivatives against Cowpea Aphid (Aphis craccivora)
Compound IDTarget StageLC50 (mg/L) after 24hLC50 (mg/L) after 48hReference InsecticideLC50 (mg/L)Reference
1f Nymphs0.080-Acetamiprid0.045 (24h)[5]
1d Nymphs0.098-Acetamiprid0.045 (24h)[5]
1c Nymphs0.127-Acetamiprid0.045 (24h)[5]
1f Adults0.498-Acetamiprid0.267 (24h)[5]
1d Adults0.593-Acetamiprid0.267 (24h)[5]

Note: LC50 values represent the concentration required to cause 50% mortality of the test population.

IV. Mode of Action and Signaling Pathways

Succinate Dehydrogenase (SDH) Inhibition

Many pyridine carboxamide fungicides derived from the title compound act by inhibiting succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[2][12]

Mechanism:

  • Binding: The fungicide molecule binds to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex.

  • Inhibition of Electron Transport: This binding blocks the transfer of electrons from succinate to ubiquinone.

  • Disruption of ATP Synthesis: The interruption of the electron transport chain halts the production of ATP, the cell's primary energy currency.

  • Cell Death: The severe energy deficit leads to the death of the fungal cells.

SDH_Inhibition_Pathway cluster_mitochondrion Mitochondrial Inner Membrane TCA TCA Cycle Succinate Succinate TCA->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate oxidizes to UQ Ubiquinone (Q) SDH->UQ reduces UQH2 Ubihydroquinone (QH2) ComplexIII Complex III ATP_Synthase ATP Synthase ATP ATP (Energy) Inhibitor Pyridine Carboxamide Fungicide Inhibitor->SDH Binds to Qp-site & INHIBITS

Caption: Proposed mechanism of action for pyridine carboxamide fungicides.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a new generation of agrochemicals. The protocols and data presented herein offer a foundational guide for researchers to explore the vast potential of this scaffold in developing effective and selective crop protection solutions. Further research into structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) will continue to drive innovation in this field.[13][14]

References

Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory-scale protocol for the synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate, a key intermediate in the preparation of various pharmaceutical compounds. The described method is based on the well-established Fischer-Speier esterification of the corresponding carboxylic acid.

Introduction

This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis is a critical step in the development of more complex molecules. The following protocol details a reliable method for its preparation from 2-chloro-6-methylpyridine-4-carboxylic acid using a straightforward acid-catalyzed esterification with methanol.

Reaction Scheme

The synthesis proceeds via the Fischer esterification of 2-chloro-6-methylpyridine-4-carboxylic acid with methanol, catalyzed by concentrated sulfuric acid.

G Reaction Scheme cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product 2-chloro-6-methylpyridine-4-carboxylic acid 2-chloro-6-methylpyridine-4-carboxylic acid Reaction + 2-chloro-6-methylpyridine-4-carboxylic acid->Reaction Methanol Methanol Methanol->Reaction H2SO4 H₂SO₄ H2SO4->Reaction This compound This compound Water Water Product_Arrow Reaction->Product_Arrow Reflux Product_Arrow->this compound Product_Arrow->Water

Caption: Fischer esterification of the starting carboxylic acid.

Experimental Protocol

This protocol is adapted from established procedures for the esterification of similar pyridine carboxylic acids.[1][2]

Materials:

  • 2-chloro-6-methylpyridine-4-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Flash chromatography setup (optional)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-6-methylpyridine-4-carboxylic acid.

  • Add anhydrous methanol to the flask.

  • Carefully and slowly add concentrated sulfuric acid to the stirred suspension. Caution: This is an exothermic reaction.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can take several hours (e.g., 13 hours) to reach completion.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral or slightly basic.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts.

    • Wash the combined organic layer with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.[2]

Data Presentation

The following table summarizes the typical quantitative data for this synthesis, based on analogous reactions.[1]

ParameterValue
Reactants
2-chloro-6-methylpyridine-4-carboxylic acid1.0 eq
Anhydrous Methanol1.2 eq (can also be used as solvent)
Concentrated Sulfuric Acid1.2 eq
Reaction Conditions
TemperatureReflux
Reaction Time13 hours (or until completion by TLC)[2]
Product Information
Expected Yield~80%[1]
AppearanceWhite to off-white solid
Purity>97% (after purification)

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G Reactants 1. Combine Reactants (Carboxylic Acid, Methanol, H₂SO₄) Reflux 2. Heat to Reflux Reactants->Reflux Acid Catalysis Workup 3. Work-up (Neutralization, Extraction) Reflux->Workup After Reaction Completion Purification 4. Purification (Column Chromatography) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Caption: Workflow for the synthesis of the target ester.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Organic solvents are flammable. Keep away from ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

References

Application Notes and Protocols: Safe Handling and Storage of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the safe handling and storage of Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS No: 3998-90-1). Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.

Compound Identification and Properties

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds, including antitubercular agents.[1] It is essential to be aware of its physical and chemical properties for safe handling.

Table 1: Physical and Chemical Properties [1]

PropertyValue
CAS Number 3998-90-1
Molecular Formula C₈H₈ClNO₂
Molecular Weight 185.61 g/mol
Appearance White to almost white powder or crystal[1]
Melting Point 58-62 °C[1]
Boiling Point 124-125 °C at 7 mmHg[1]
Solubility Soluble in Methanol[1]
Density 1.247 g/cm³ (Predicted)[1]

Hazard Identification and Safety Precautions

This compound is classified as hazardous. Understanding its specific risks is the first step in safe handling. The signal word for this chemical is "Danger".[2]

Table 2: Hazard Identification and GHS Classifications [2]

Hazard StatementGHS ClassificationPrecautionary Code
H315: Causes skin irritationSkin Irritation (Category 2)P264, P280, P302+P352, P332+P317, P362+P364
H317: May cause an allergic skin reactionSkin Sensitization (Category 1)P261, P272, P280, P302+P352, P333+P317, P362+P364
H318: Causes serious eye damageSerious Eye Damage (Category 1)P280, P305+P354+P338, P317
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemP261, P271, P304+P340, P319, P403+P233, P405

Personal Protective Equipment (PPE):

Appropriate PPE must be worn at all times when handling this compound.

Caption: Required Personal Protective Equipment (PPE) for handling.

Storage and Handling Protocols

Proper storage is critical to maintain the chemical's stability and prevent hazardous situations. Handling procedures should be designed to minimize exposure.

Storage Conditions: [1][3][4]

  • Container: Keep container tightly closed in a dry, well-ventilated place.[3][4][5]

  • Environment: Store at room temperature in a dark place.[1]

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[4]

Storage_Protocol cluster_conditions Storage Environment Conditions cluster_incompatibles Incompatible Materials to Avoid storage Storage Location condition1 Tightly Closed Container storage->condition1 condition2 Dry & Well-Ventilated Area storage->condition2 condition3 Room Temperature storage->condition3 condition4 Protect from Light storage->condition4 incompatible1 Strong Oxidizing Agents storage->incompatible1 Separate From incompatible2 Strong Bases storage->incompatible2 Separate From

Caption: Protocol for proper storage conditions.

Experimental Workflow for Safe Handling:

The following workflow must be followed for any procedure involving the handling of solid this compound.

Safe_Handling_Workflow prep 1. Preparation - Wear full PPE - Work in a ventilated fume hood weigh 2. Weighing - Use a tared, sealed container - Avoid creating dust prep->weigh transfer 3. Transfer/Dissolution - Slowly add solid to solvent - Keep container closed when not in use weigh->transfer cleanup 4. Cleanup - Decontaminate surfaces - Wipe down spatula and balance transfer->cleanup disposal 5. Waste Disposal - Dispose of contaminated PPE and waste in a designated, sealed container cleanup->disposal post 6. Post-Handling - Remove PPE - Wash hands thoroughly disposal->post

Caption: Step-by-step safe handling workflow.

Detailed Experimental Protocols

Protocol 1: Weighing the Compound

  • Preparation: Ensure you are wearing all required PPE (lab coat, gloves, safety goggles). Perform all operations within a certified chemical fume hood.

  • Equipment: Place a clean, dry weighing boat or vial on the analytical balance. Tare the balance.

  • Weighing: Carefully transfer the desired amount of this compound to the weighing container using a clean spatula. Avoid generating dust.[6]

  • Closure: Immediately close the stock container tightly.

  • Record: Record the exact weight.

  • Cleanup: Carefully clean the spatula and the area around the balance with a damp cloth to remove any residual powder. Dispose of the cloth in the designated chemical waste.

Protocol 2: Dissolving the Compound

  • Preparation: Follow step 1 of the weighing protocol.

  • Solvent: In the fume hood, add the desired volume of solvent (e.g., Methanol) to a suitable flask equipped with a magnetic stirrer.

  • Addition: Slowly add the pre-weighed solid to the solvent while stirring to prevent clumping.

  • Rinsing: If a weighing boat was used, rinse it with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

  • Dissolution: Continue stirring until the solid is fully dissolved. Keep the flask covered.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

Table 3: First Aid Measures [4][5][6]

Exposure RouteFirst Aid Procedure
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.
Skin Contact IF ON SKIN: Wash with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[6] If skin irritation or a rash occurs, get medical advice.[2]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][4] Call a POISON CENTER or doctor if you feel unwell.[4]
Ingestion IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] Rinse mouth.[4]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]

Disposal Considerations

All waste materials must be handled as hazardous waste.

  • Chemical Waste: Dispose of the compound and any solutions containing it in a designated hazardous waste container. The container must be properly labeled.

  • Contaminated Materials: Dispose of any contaminated items (e.g., gloves, weighing boats, paper towels) in a sealed, labeled hazardous waste bag or container.[4]

  • Regulations: All disposal must be in accordance with local, state, and federal regulations.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the yield of Methyl 2-chloro-6-methylpyridine-4-carboxylate synthesis. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and widely utilized method is the esterification of 2-chloro-6-methylpyridine-4-carboxylic acid with methanol, typically under acidic conditions. This reaction, a Fischer esterification, is a reliable method for converting carboxylic acids to their corresponding methyl esters.[1][2]

Q2: I am experiencing low yields in my esterification reaction. What are the likely causes?

A2: Low yields in the Fischer esterification of pyridine carboxylic acids can stem from several factors:

  • Incomplete reaction: The reaction is an equilibrium. Insufficient reaction time or inadequate heating can lead to a low conversion rate.

  • Water content: The presence of water in the reaction mixture can shift the equilibrium back towards the starting materials, thus reducing the yield of the ester. Ensure all reagents and glassware are dry.

  • Suboptimal catalyst concentration: An incorrect amount of acid catalyst (e.g., sulfuric acid or thionyl chloride) can lead to a slower reaction rate or the formation of side products.

  • Product loss during workup: The product may be lost during the neutralization and extraction steps if the pH is not carefully controlled or if an insufficient amount of extraction solvent is used.

Q3: What are the potential side products in this synthesis?

A3: Potential side products can include unreacted 2-chloro-6-methylpyridine-4-carboxylic acid and byproducts from the decomposition of the starting material or product under harsh acidic conditions. If the starting material is not pure, impurities will carry through to the final product.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the esterification can be conveniently monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting carboxylic acid should diminish over time, while a new spot for the more nonpolar ester product should appear and intensify.

Q5: What is the best method for purifying the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[3] The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (e.g., old sulfuric acid).Use fresh, concentrated sulfuric acid or thionyl chloride.
Insufficient heating or reaction time.Ensure the reaction is maintained at the appropriate temperature (reflux) and monitor by TLC until the starting material is consumed.
Presence of water in reagents or glassware.Use anhydrous methanol and ensure all glassware is thoroughly dried before use.
Formation of a Dark-Colored Reaction Mixture Decomposition of starting material or product.Avoid excessive heating or prolonged reaction times. Consider using a milder esterification agent if charring is significant.
Difficulty in Isolating the Product during Workup Incorrect pH during neutralization.Carefully adjust the pH of the reaction mixture with a saturated sodium bicarbonate solution to ensure the complete precipitation or extraction of the ester.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break up the emulsion.
Product is Contaminated with Starting Material Incomplete reaction.Increase the reaction time or the amount of catalyst.
Inefficient purification.Optimize the recrystallization solvent system or the eluent for column chromatography.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is based on established procedures for the esterification of pyridine carboxylic acids.[1][2]

Materials:

  • 2-chloro-6-methylpyridine-4-carboxylic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure using Sulfuric Acid Catalyst:

  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent).

  • Add anhydrous methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Procedure using Thionyl Chloride:

  • To a stirred solution of 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent) in anhydrous methanol (10 volumes) at 0 °C, add thionyl chloride (2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 12 hours.

  • Cool the mixture to room temperature and dilute with water (25 volumes).

  • Remove the methanol under reduced pressure.

  • Adjust the pH to ~6 with an aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 20 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Data Presentation

The following table provides a general comparison of common esterification methods applicable to the synthesis of this compound. The yields are indicative and can vary based on the specific substrate and reaction conditions.

Method Catalyst/Reagent Typical Reaction Conditions Reported Yield Range (%) Advantages Disadvantages
Fischer Esterification Concentrated H₂SO₄Reflux in Methanol, 4-24 h70-90Low cost of reagents, simple procedure.Requires strong acid, long reaction times, equilibrium reaction.
Thionyl Chloride SOCl₂0 °C to 50 °C in Methanol, 12-16 h80-95High yield, irreversible reaction.Thionyl chloride is corrosive and moisture-sensitive.

Visualizations

Synthetic Pathway

Synthesis_Pathway 2_chloro_6_methylpyridine_4_carboxylic_acid 2-Chloro-6-methylpyridine-4-carboxylic acid Methyl_2_chloro_6_methylpyridine_4_carboxylate This compound 2_chloro_6_methylpyridine_4_carboxylic_acid->Methyl_2_chloro_6_methylpyridine_4_carboxylate  Methanol (MeOH)  H+ (e.g., H2SO4) or SOCl2  Heat

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of Ester check_reaction_completion Is the reaction complete by TLC? start->check_reaction_completion increase_time_temp Increase reaction time or temperature check_reaction_completion->increase_time_temp No check_reagents Are reagents and glassware anhydrous? check_reaction_completion->check_reagents Yes increase_time_temp->start Re-evaluate dry_reagents Use anhydrous reagents and dry glassware check_reagents->dry_reagents No check_workup Was the workup procedure followed correctly? check_reagents->check_workup Yes dry_reagents->start Re-run reaction optimize_workup Optimize pH adjustment and extraction check_workup->optimize_workup No purification Purify crude product check_workup->purification Yes optimize_workup->start Re-workup

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Purification of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-chloro-6-methylpyridine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities are typically unreacted starting material, 2-chloro-6-methylpyridine-4-carboxylic acid, and residual solvents from the reaction and workup. Depending on the synthetic route to the carboxylic acid precursor, other potential impurities could include related pyridine derivatives. For instance, if the synthesis involves the oxidation of a methyl group, over-oxidation or incomplete oxidation products might be present in trace amounts.

Q2: My final product has a lower than expected melting point. What could be the cause?

A2: A depressed melting point is a strong indicator of the presence of impurities. The most likely culprit is residual 2-chloro-6-methylpyridine-4-carboxylic acid, which has a significantly higher melting point (208-212 °C[1]) and can form a eutectic mixture with the desired ester. Residual solvents can also lower the melting point.

Q3: After aqueous workup, I'm having trouble with emulsions. How can I resolve this?

A3: Emulsion formation during the extraction of pyridine derivatives is common. To break emulsions, you can try the following:

  • Addition of brine (saturated NaCl solution).

  • Gentle swirling or rocking of the separatory funnel instead of vigorous shaking.

  • Allowing the mixture to stand for an extended period.

  • Filtering the entire mixture through a pad of celite or glass wool.

  • Addition of a small amount of a different organic solvent with a different density.

Q4: I am seeing a persistent impurity in my NMR spectrum that I cannot identify. What could it be?

A4: If the impurity is not the starting carboxylic acid, consider the possibility of side products from the esterification reaction. While Fischer-Speier esterification is generally clean, at high temperatures, side reactions involving the pyridine ring can occur, although this is less common for this specific substrate.[2] Another possibility is an impurity carried over from the synthesis of the 2-chloro-6-methylpyridine-4-carboxylic acid precursor. Reviewing the synthesis of your starting material may provide clues.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete Reaction The Fischer esterification is a reversible reaction.[2][3][4][5] To drive the equilibrium towards the product, use a large excess of methanol (can also be used as the solvent) and ensure the effective removal of water, for example, by using a Dean-Stark trap. Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.
Product Loss During Workup This compound has some solubility in water. Minimize contact time with aqueous layers and use brine during extractions to reduce solubility in the aqueous phase. Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product.
Product Loss During Recrystallization Ensure you are using an appropriate solvent system for recrystallization. The product should be sparingly soluble at room temperature but highly soluble at elevated temperatures. Avoid using an excessive amount of solvent. Cool the solution slowly to maximize crystal formation and recovery.
Product Loss During Chromatography If using column chromatography, ensure proper packing of the column and selection of an appropriate eluent system to achieve good separation without excessive band broadening. Use of an automated flash chromatography system can improve recovery.
Problem 2: Presence of Starting Carboxylic Acid in the Final Product
Possible Cause Troubleshooting Steps
Incomplete Reaction As mentioned above, drive the esterification to completion by using excess methanol and removing water.
Ineffective Workup During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to remove the acidic starting material. Be cautious, as a strong base could potentially hydrolyze the ester product.
Co-crystallization The starting material may co-crystallize with the product. If recrystallization is ineffective, column chromatography is the recommended purification method.
Problem 3: Product Oils Out During Recrystallization
Possible Cause Troubleshooting Steps
Inappropriate Solvent System The chosen solvent may be too nonpolar, causing the product to precipitate as an oil when the solution cools. Try a more polar solvent or a mixed solvent system. A good starting point for pyridine derivatives is often a mixture of ethyl acetate and a nonpolar solvent like hexanes or heptane.
Solution Cooled Too Quickly Rapid cooling can lead to precipitation rather than crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of Impurities Impurities can sometimes inhibit crystallization. An initial purification by column chromatography may be necessary before a final recrystallization.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or heptane) to find a suitable system where the compound is sparingly soluble at room temperature but readily soluble when heated. A common and effective system for similar compounds is ethyl acetate/hexanes.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then cool further in an ice bath. If using a mixed solvent system, add the less polar solvent (anti-solvent) dropwise to the hot solution until turbidity is observed, then allow it to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel is typically used.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly employed. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired product.

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent system.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound start Crude Product workup Aqueous Workup (e.g., NaHCO3 wash) start->workup extraction Extraction with Organic Solvent workup->extraction drying Drying over Na2SO4 or MgSO4 extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification_choice Purification Method? concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Purity & Crystalline chromatography Column Chromatography purification_choice->chromatography Complex Mixture final_product Pure Product recrystallization->final_product chromatography->final_product analysis Purity Analysis (NMR, LC-MS, MP) final_product->analysis

Caption: A flowchart illustrating the general steps for the purification of this compound.

Logical Troubleshooting Flow

This diagram outlines a logical approach to troubleshooting common purification issues.

TroubleshootingFlow Troubleshooting Purification Issues start Problem Identified low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product low_yield->impure_product No check_reaction Check Reaction Completion (TLC, LC-MS) low_yield->check_reaction Yes id_impurity Identify Impurity (NMR, MS) impure_product->id_impurity Yes optimize_workup Optimize Workup (e.g., brine wash) check_reaction->optimize_workup optimize_recryst Optimize Recrystallization (solvent, cooling rate) optimize_workup->optimize_recryst solution Problem Solved optimize_recryst->solution is_starting_material Is it Starting Material? id_impurity->is_starting_material base_wash Perform Mild Base Wash is_starting_material->base_wash Yes unknown_impurity Consider Side Products or Reagent Impurities is_starting_material->unknown_impurity No use_chromatography Use Column Chromatography use_chromatography->solution base_wash->use_chromatography unknown_impurity->use_chromatography

References

Technical Support Center: Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A primary route for the synthesis is the esterification of 2-chloro-6-methylpyridine-4-carboxylic acid. This precursor is a key intermediate in the development of various pharmaceuticals and agrochemicals.[1][2]

Q2: What are the general reaction conditions for the esterification of 2-chloro-6-methylpyridine-4-carboxylic acid?

A2: Typically, the esterification is carried out by reacting 2-chloro-6-methylpyridine-4-carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction mixture is often heated under reflux to drive the reaction to completion.

Q3: What are potential side reactions to be aware of during the synthesis?

A3: Potential side reactions can include incomplete esterification, hydrolysis of the methyl ester back to the carboxylic acid, and potential decarboxylation of the starting material or product under harsh conditions.[3][4][5] The formation of N-acylureas can also be a side reaction if certain coupling agents are used.[6]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to track the disappearance of the starting material and the formation of the product.

Q5: What are the recommended purification methods for the final product?

A5: Purification can typically be achieved through recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method will depend on the scale of the reaction and the nature of any impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Methyl Ester Incomplete reaction.- Increase reaction time. - Ensure the acid catalyst is active and used in the correct stoichiometric amount. - Use a dehydrating agent or a Dean-Stark apparatus to remove water, which is a byproduct of the esterification, to shift the equilibrium towards the product.
Hydrolysis of the product.- Ensure all reagents and solvents are anhydrous. - Work up the reaction under non-aqueous conditions if possible.
Presence of Starting Carboxylic Acid in Product Incomplete esterification or hydrolysis.- Re-subject the isolated product to the esterification conditions. - During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.
Formation of an Unknown Byproduct Possible side reactions such as decarboxylation or reactions with impurities in the starting material.- Analyze the byproduct using spectroscopic methods (NMR, MS) to identify its structure. - Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize byproduct formation.[3][4] - Ensure the purity of the starting materials.
Difficulty in Product Isolation/Crystallization The product may be an oil or may have impurities preventing crystallization.- Attempt purification by column chromatography. - Try different solvents or solvent mixtures for recrystallization. - Use a seed crystal to induce crystallization.

Experimental Protocols

Standard Protocol for Esterification of 2-chloro-6-methylpyridine-4-carboxylic acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-methylpyridine-4-carboxylic acid (1 equivalent) in methanol (10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of methanol under reduced pressure. Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Start 2-chloro-6-methylpyridine-4-carboxylic acid Product This compound Start->Product Esterification SideReaction1 Incomplete Reaction Start->SideReaction1 Reagent Methanol (CH3OH) Sulfuric Acid (H2SO4) Reagent->Product SideProduct1 Water (H2O) Product->SideProduct1 Byproduct SideReaction2 Hydrolysis Product->SideReaction2 Reverts to Start

Caption: Main reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check1 Analyze crude product (TLC, NMR) Start->Check1 Decision1 Unreacted Starting Material? Check1->Decision1 Action1 Increase reaction time or re-run reaction Decision1->Action1 Yes Decision2 Presence of Byproducts? Decision1->Decision2 No Action1->Check1 Action2 Optimize reaction conditions (e.g., temperature) Decision2->Action2 Yes Purify Purify by Chromatography or Recrystallization Decision2->Purify No Action2->Check1 End Pure Product Purify->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

optimization of reaction conditions for Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically starts from 2-chloro-6-methylpyridine-4-carboxylic acid, which is then esterified. An alternative precursor is 2,6-dichloro-4-(chlorocarbonyl)pyridine, which can undergo substitution and esterification in a one-pot reaction.

Q2: I am observing a low yield in my reaction. What are the potential causes and solutions?

Low yields can result from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction temperature is optimal.

  • Moisture: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, especially under acidic or basic conditions.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Suboptimal Temperature: The reaction temperature may not be ideal.

    • Solution: The optimal temperature can vary depending on the specific protocol. For esterification of the carboxylic acid, refluxing in methanol with a catalytic amount of strong acid is common. For reactions involving a chlorocarbonyl precursor, room temperature may be sufficient. Experiment with slight variations in temperature to find the optimal condition.

  • Inefficient Purification: Product may be lost during the work-up and purification steps.

    • Solution: Optimize the extraction and chromatography conditions. Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product in the aqueous layer.

Q3: My final product is impure. What are the likely impurities and how can I remove them?

Common impurities can include:

  • Unreacted Starting Material: The presence of 2-chloro-6-methylpyridine-4-carboxylic acid is a common impurity if the esterification is incomplete.

    • Solution: This can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate and dissolve the acidic starting material.

  • Hydrolysis Product: The ester product can hydrolyze back to the carboxylic acid if exposed to water for prolonged periods, especially at non-neutral pH.

    • Solution: Minimize contact with water during work-up and purification.

  • Side-Products from the Starting Material Synthesis: Impurities from the synthesis of the starting material may carry over.

    • Solution: Ensure the purity of the starting material before use. Recrystallization or column chromatography of the starting material may be necessary.

Q4: Can I use a different alcohol for the esterification?

Yes, other alcohols can be used to synthesize the corresponding esters (e.g., ethanol for the ethyl ester). However, reaction conditions such as temperature and reaction time may need to be re-optimized for different alcohols.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reaction is sluggish or does not proceed Insufficient catalyst (if applicable).Increase the amount of acid catalyst (e.g., H₂SO₄) for the esterification reaction.
Low reaction temperature.Gradually increase the reaction temperature and monitor the reaction progress.
Poor quality of starting materials.Verify the purity of the starting materials by an appropriate analytical method (e.g., NMR, melting point).
Formation of multiple spots on TLC Presence of side reactions.Control the reaction temperature carefully. Ensure an inert atmosphere to prevent oxidation or other side reactions.
Impure starting materials.Purify the starting materials before the reaction.
Difficulty in isolating the product Product is soluble in the aqueous phase during work-up.Adjust the pH of the aqueous phase to ensure the product is in its neutral form and less soluble.
Emulsion formation during extraction.Add brine (saturated NaCl solution) to break up the emulsion.
Product decomposes during purification High temperatures during solvent evaporation or distillation.Use a rotary evaporator at a lower temperature and reduced pressure. If distillation is used, perform it under high vacuum to lower the boiling point.
Product is sensitive to silica gel during column chromatography.Deactivate the silica gel with a small amount of a neutral agent like triethylamine in the eluent.

Experimental Protocols

Protocol 1: Esterification of 2-chloro-6-methylpyridine-4-carboxylic acid

This protocol is based on analogous esterification procedures.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-6-methylpyridine-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Visualization of Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend Starting Material in Anhydrous Methanol add_catalyst Add Sulfuric Acid (Catalyst) start->add_catalyst reflux Reflux for 4-6h add_catalyst->reflux cool Cool to RT reflux->cool Reaction Complete evaporate Remove Methanol cool->evaporate extract Dissolve & Extract evaporate->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Methyl 2-chloro-6- methylpyridine-4-carboxylate purify->end Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compoundC₈H₈ClNO₂185.6158-62124-125 (at 7 mmHg)
2-chloro-6-methylpyridine-4-carboxylic acidC₇H₆ClNO₂171.58208-212 (decomposes)-

dealing with impurities in Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-chloro-6-methylpyridine-4-carboxylate. The information below addresses common issues related to impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

The most prevalent impurities are typically:

  • 2-Chloro-6-methylpyridine-4-carboxylic acid: The unreacted starting material from the esterification reaction.[1]

  • Hydrolysis Product: The product can hydrolyze back to 2-Chloro-6-methylpyridine-4-carboxylic acid if exposed to water, especially under acidic or basic conditions.

Q2: My final product shows a significant amount of unreacted 2-Chloro-6-methylpyridine-4-carboxylic acid. How can I improve the reaction conversion?

This is a common issue related to the equilibrium nature of the Fischer esterification reaction.[2][3][4] To drive the reaction towards the desired ester product, consider the following:

  • Use of Excess Methanol: Employing a large excess of methanol can shift the equilibrium towards the product side.[4]

  • Removal of Water: Water is a byproduct of the esterification. Its removal can drive the reaction to completion. This can be achieved by:

    • Using a Dean-Stark apparatus during the reaction.

    • Adding a dehydrating agent to the reaction mixture.

  • Effective Catalysis: Ensure an adequate amount of a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[3]

Q3: How can I remove the unreacted carboxylic acid impurity from my final product?

An acidic impurity like a carboxylic acid can be removed from a neutral ester product using an aqueous workup:

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the washing step to ensure complete removal.

  • Wash the organic layer with brine to remove any residual aqueous base.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Filter and concentrate the organic solvent to obtain the purified ester.

Q4: What analytical techniques are best for detecting and quantifying impurities in my product?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques:

  • HPLC: Particularly effective for separating the non-volatile ester product from the carboxylic acid starting material. A reversed-phase C18 column is commonly used.

  • GC-MS: Useful for identifying volatile and semi-volatile impurities.

Q5: My purified product appears wet or oily, what could be the cause?

This could be due to residual solvent or moisture. Ensure that the product is thoroughly dried under vacuum after purification. If the issue persists, it could indicate the presence of low-melting point impurities. In such cases, further purification by recrystallization or column chromatography may be necessary.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction (equilibrium not driven to products).Increase the excess of methanol used. Remove water during the reaction using a Dean-Stark trap or a drying agent. Ensure the catalyst is active and used in the correct amount.
Presence of Starting Material in Final Product Incomplete reaction or insufficient purification.See Q2 for driving the reaction to completion. For purification, perform an aqueous wash with a mild base as described in Q3.
Product Hydrolysis Exposure to water during workup or storage, especially in the presence of acid or base.Ensure all workup steps are performed with minimal exposure to water. Use anhydrous solvents and drying agents. Store the final product in a dry, sealed container.
Broad or Tailing Peaks in HPLC Analysis Presence of acidic impurities (carboxylic acid).Use a mobile phase with an acidic additive (e.g., 0.1% formic acid or acetic acid) to suppress the ionization of the carboxylic acid and improve peak shape.
Appearance of New Impurities After Storage Decomposition of the product.Store the purified compound in a cool, dark, and dry place. Consider storage under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

Experimental Protocols

Protocol 1: Purification of this compound by Aqueous Wash
  • Dissolution: Dissolve the crude product in dichloromethane (10-20 volumes).

  • Aqueous Wash (Base): Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 volumes).

  • Aqueous Wash (Brine): Wash the organic layer with brine (1 x 10 volumes).

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: HPLC Analysis of Purity
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the λmax of the compound (typically determined by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (this compound + Impurities) dissolve Dissolve in Dichloromethane start->dissolve wash_bicarb Wash with aq. NaHCO3 Solution dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end hplc HPLC Analysis gcms GC-MS Analysis end->hplc end->gcms

Caption: Workflow for the purification and analysis of this compound.

logical_relationship product This compound hydrolysis Hydrolysis (Presence of Water) product->hydrolysis impurity1 2-Chloro-6-methylpyridine-4-carboxylic acid (Unreacted Starting Material) synthesis Fischer Esterification impurity1->synthesis impurity2 2-Chloro-6-methylpyridine-4-carboxylic acid (Hydrolysis Product) synthesis->product hydrolysis->impurity2

Caption: Logical relationship of product and common impurities.

References

Technical Support Center: Stability of Methyl 2-chloro-6-methylpyridine-4-carboxylate under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are working with Methyl 2-chloro-6-methylpyridine-4-carboxylate and encountering stability issues under acidic conditions. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound under acidic conditions?

A1: The primary stability concern is the acid-catalyzed hydrolysis of the methyl ester functional group. In the presence of acid and water, the ester can be cleaved to form the corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid, and methanol. This degradation can impact the purity, potency, and overall quality of the active pharmaceutical ingredient (API) or intermediate.

Q2: What are the typical acidic conditions that can lead to the degradation of this compound?

A2: Degradation can be initiated by strong mineral acids (e.g., HCl, H₂SO₄), organic acids (e.g., trifluoroacetic acid, formic acid), and even acidic buffer systems used in formulations or analytical mobile phases. The rate of degradation is generally dependent on the acid concentration (pH), temperature, and the duration of exposure.

Q3: What are the expected degradation products of this compound in an acidic environment?

A3: The principal degradation product is 2-chloro-6-methylpyridine-4-carboxylic acid, formed through the hydrolysis of the methyl ester. Depending on the severity of the acidic conditions and the presence of other reactive species, further degradation of the pyridine ring is possible, though less common under typical experimental conditions.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach.[1][2][3] This method should be capable of separating the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient and the formation of impurities over time.

Q5: What are the recommended storage conditions to minimize acid-catalyzed degradation?

A5: To minimize degradation, the compound should be stored in a well-sealed container in a cool, dry place, protected from light and acidic vapors. If the compound is to be stored in solution, the use of a non-acidic or buffered solvent system is recommended.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the HPLC chromatogram of my sample.

  • Possible Cause: This is a strong indication that the compound is degrading. The new peaks likely correspond to 2-chloro-6-methylpyridine-4-carboxylic acid or other minor degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, confirm the identity of the new peak by comparing its retention time with a standard of 2-chloro-6-methylpyridine-4-carboxylic acid. Mass spectrometry (LC-MS) can also be used for definitive identification.

    • Review Sample Preparation: Examine the pH of all solvents and solutions used in sample preparation. Ensure that no acidic reagents were inadvertently introduced.

    • Check HPLC Mobile Phase: If the mobile phase is acidic, consider if the run time or column temperature is excessive, leading to on-column degradation.

    • Evaluate Storage Conditions: Assess the storage conditions of the sample. Exposure to acidic environments or improper storage temperatures can accelerate degradation.

Issue 2: The assay value of my this compound sample is lower than expected.

  • Possible Cause: A low assay value, especially when accompanied by impurity peaks, suggests that a portion of the compound has degraded.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To understand the degradation profile, conduct a forced degradation study under controlled acidic conditions (see Experimental Protocols section). This will help to confirm the degradation pathway and the analytical method's ability to detect the degradants.

    • Quantify Degradation Products: Use a validated stability-indicating HPLC method to quantify the major degradation product and correlate its increase with the decrease in the parent compound.

    • Re-evaluate Formulation/Process Conditions: If the compound is part of a formulation or used in a synthetic step, review the process for any acidic conditions that could be causing the degradation. Consider the use of alternative, less acidic reagents or processing at lower temperatures.

Quantitative Data Summary

The following table presents illustrative data from a hypothetical forced degradation study on this compound to demonstrate its stability profile under various acidic conditions. Note: This data is for educational purposes and should be confirmed by internal experiments.

ConditionTime (hours)Temperature (°C)% Degradation of this compound% Formation of 2-chloro-6-methylpyridine-4-carboxylic acid
0.1 N HCl2605.24.9
0.1 N HCl86018.517.9
0.1 N HCl246045.144.2
1 N HCl26025.825.1
1 N HCl86078.376.9
pH 3 Buffer2440< 1.0< 1.0
pH 5 Buffer2440< 0.5< 0.5

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic stress and to identify the primary degradation product.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Treatment:

    • Pipette 1 mL of the stock solution into a clean vial.

    • Add 1 mL of 0.1 N hydrochloric acid.

    • Seal the vial and place it in a water bath or oven maintained at 60°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N sodium hydroxide to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by a validated stability-indicating RP-HPLC method.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to acid and heat.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To develop an analytical method capable of separating and quantifying this compound from its acid-induced degradation product.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a data acquisition system.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound and degradation product (a wavelength around 270 nm is a reasonable starting point).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][4][5]

Visualizations

Acid_Hydrolysis_Pathway parent This compound intermediate Protonated Intermediate parent->intermediate product 2-chloro-6-methylpyridine-4-carboxylic acid intermediate->product + H₂O - CH₃OH - H₃O⁺ methanol Methanol

Caption: Acid-catalyzed hydrolysis of this compound.

Troubleshooting_Workflow start Start: Unexpected Peak or Low Assay check_storage Review Storage Conditions start->check_storage check_sample_prep Examine Sample Preparation start->check_sample_prep check_hplc Investigate HPLC Method start->check_hplc identify_peak Identify Degradation Product (LC-MS) check_storage->identify_peak check_sample_prep->identify_peak check_hplc->identify_peak forced_degradation Conduct Forced Degradation Study identify_peak->forced_degradation Degradation Confirmed end End: Stability Understood/ Issue Resolved identify_peak->end No Degradation (Other Issue) optimize_process Optimize Process/ Formulation forced_degradation->optimize_process optimize_process->end

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Scale-Up Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of this compound?

A1: While specific scale-up literature for this compound is not abundant, analogous syntheses suggest two primary routes that can be adapted. One common method involves the esterification of the corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid. Another potential route, based on similar structures, could involve the direct conversion from a precursor like 2,6-dichloro-4-methylpyridine through a series of reactions.

Q2: What are the key safety concerns when handling this compound and its precursors on a larger scale?

A2: According to safety data sheets, this compound is classified as a substance that can cause skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1][2] When handling this compound, especially in large quantities, appropriate personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection is essential.[3] The work should be conducted in a well-ventilated area.[2] Precursors may have their own specific hazards that need to be assessed prior to use.

Q3: What are the typical physical properties of this compound?

A3: Key physical properties are summarized in the table below.

PropertyValue
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol [3][4]
Melting Point58-62 °C (lit.)[3][4]
Boiling Point124-125 °C at 7 mmHg (lit.)[3][4]
AppearanceWhite to almost white powder or crystal[4]

Q4: What are suitable solvents for the reaction and purification steps?

A4: Based on analogous preparations, methanol is commonly used as a solvent for the reaction, particularly in esterification steps.[5] For purification, such as recrystallization or column chromatography, a combination of solvents like ethyl acetate and heptane has been shown to be effective for similar compounds.[6] The choice of solvent will ultimately depend on the specific reaction step and purification method employed.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated product yield is significantly lower than anticipated.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reagent Activity Ensure that reagents, such as any acid or base catalysts, are fresh and have been stored under appropriate conditions to prevent degradation.
Inadequate Reaction Temperature For esterification reactions, ensure the reaction mixture reaches and maintains the target temperature (e.g., reflux). For other reaction types, verify the optimal temperature profile. Consider that on a larger scale, heating may be less efficient, requiring longer heating times or a more powerful heating system.
Poor Mixing Inadequate agitation can lead to localized concentration gradients and incomplete reactions. Ensure the stirring is vigorous enough for the vessel size and reaction volume. Baffles may be necessary in larger reactors to improve mixing.
Presence of Water If using moisture-sensitive reagents, ensure all glassware is thoroughly dried and solvents are anhydrous. The presence of water can quench reagents or lead to unwanted side reactions.
Issue 2: Formation of Impurities

Symptoms:

  • TLC or HPLC analysis shows the presence of significant side products.

  • The final product has a poor color profile or is difficult to purify.

Possible Causes & Solutions:

CauseRecommended Action
Over-reaction or Side Reactions Carefully control the reaction temperature. Exothermic reactions can lead to temperature spikes, promoting side product formation. On a larger scale, heat dissipation is less efficient, so a controlled rate of reagent addition and adequate cooling are critical.
Decomposition of Starting Material or Product Prolonged reaction times at elevated temperatures can lead to degradation. Monitor the reaction progress closely and work up the reaction as soon as it is complete.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, in the presence of strong bases, some solvents may be deprotonated, leading to side reactions.
Hydrolysis of the Ester During workup, if the product is exposed to acidic or basic aqueous conditions for an extended period, hydrolysis of the methyl ester can occur. Minimize contact time with aqueous layers and consider neutralizing the mixture promptly.
Issue 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product does not precipitate or crystallize from the reaction mixture as expected.

  • The product is an oil instead of a solid.

  • Column chromatography does not provide adequate separation of the product from impurities.

Possible Causes & Solutions:

CauseRecommended Action
Product is Highly Soluble in the Reaction Solvent After the reaction is complete, consider removing the reaction solvent under reduced pressure and replacing it with a solvent in which the product is less soluble to induce precipitation.
Presence of Impurities Inhibiting Crystallization The presence of impurities can sometimes prevent or slow down crystallization. Try to purify the crude product by another method first, such as a liquid-liquid extraction to remove some impurities, before attempting crystallization. Seeding with a small crystal of pure product can also be beneficial.
Inappropriate Crystallization Solvent System Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. For this class of compounds, systems like ethanol/water or ethyl acetate/heptane could be explored.
Co-elution of Impurities in Chromatography If impurities are co-eluting with the product during column chromatography, try adjusting the solvent system. A shallower gradient or an isocratic elution with a less polar solvent system may improve separation.[6]

Experimental Protocols

Protocol 1: Esterification of 2-Chloro-6-methylpyridine-4-carboxylic acid (Adapted from a similar procedure)

This protocol is based on the esterification of a similar carboxylic acid precursor and may require optimization for the specific substrate.[5]

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, suspend 2-chloro-6-methylpyridine-4-carboxylic acid in methanol.

  • Acid Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid, to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for an extended period (e.g., 24 hours). Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture in an ice bath to 0°C to induce precipitation of the product.

  • Isolation: Collect the solid product by filtration.

  • Washing: Wash the collected solid with cold methanol and then with water to remove any remaining acid and inorganic salts.

  • Drying: Dry the product under high vacuum to obtain the final this compound.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup and Isolation start Suspend 2-chloro-6-methylpyridine-4-carboxylic acid in Methanol add_acid Add Sulfuric Acid Catalyst start->add_acid reflux Heat to Reflux (e.g., 24h) add_acid->reflux cool Cool to 0°C reflux->cool Reaction Complete filter Filter the Solid Product cool->filter wash Wash with Cold Methanol and Water filter->wash dry Dry Under Vacuum wash->dry end end dry->end Final Product

Caption: Esterification workflow for this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Incomplete Reaction cause1 Poor Reagent Quality issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Inefficient Mixing issue->cause3 cause4 Presence of Moisture issue->cause4 sol1 Verify Reagent Activity cause1->sol1 sol2 Optimize & Monitor Temperature cause2->sol2 sol3 Increase Agitation cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yield.

References

common pitfalls in the handling of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 2-chloro-6-methylpyridine-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the handling and use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and what personal protective equipment (PPE) should I use?

A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE) is crucial for safe handling. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator (such as a dust mask type N95) should be used, especially when handling the solid form to avoid inhalation of dust particles.[1]

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

Always work in a well-ventilated area, preferably a chemical fume hood.[2]

Q2: How should I properly store this compound?

A2: Proper storage is essential to maintain the integrity of the compound. It should be stored in a tightly sealed container in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2] The compound is a solid at room temperature.[1][3]

Q3: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is sluggish or not proceeding to completion. What are the common causes?

A3: 2-Chloropyridines are known to be less reactive in cross-coupling reactions compared to their bromo- or iodo- counterparts due to the stronger C-Cl bond.[4][5] If you are experiencing issues, consider the following:

  • Catalyst System: Standard palladium catalysts may not be effective. More active, specialized catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required for the activation of 2-chloropyridines.[5]

  • Reaction Temperature: Higher reaction temperatures may be necessary to facilitate the oxidative addition step.[5]

  • Base: The choice and strength of the base are critical. A stronger base might be needed to promote the reaction.[5]

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[5]

Q4: I am observing hydrolysis of the methyl ester during my reaction or work-up. How can I prevent this?

A4: The methyl ester can be susceptible to hydrolysis under either acidic or basic aqueous conditions, especially at elevated temperatures, to form the corresponding carboxylic acid, 2-chloro-6-methylpyridine-4-carboxylic acid. To minimize hydrolysis:

  • Avoid Strong Aqueous Acids/Bases: If possible, use non-aqueous work-up procedures.

  • Control pH: If an aqueous work-up is necessary, maintain a neutral or near-neutral pH and keep the temperature low.

  • Anhydrous Conditions: For the reaction itself, ensure all solvents and reagents are anhydrous.

Q5: Is there a risk of decarboxylation with this compound?

A5: While the ester itself is stable to decarboxylation, if it is hydrolyzed to the corresponding carboxylic acid (2-chloro-6-methylpyridine-4-carboxylic acid), there is a potential for decarboxylation under certain conditions, particularly at high temperatures. Pyridinecarboxylic acids, especially with the carboxyl group at the 2-position, can undergo decarboxylation.[1][2][6]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

If you are experiencing low yields in a Suzuki-Miyaura cross-coupling reaction with this compound, the following decision tree can help you troubleshoot the issue.

Troubleshooting_Suzuki_Coupling Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_catalyst Is the catalyst system appropriate for a 2-chloropyridine? start->check_catalyst check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes solution_catalyst Solution: Use a more active catalyst system (e.g., with bulky, electron-rich phosphine ligands). check_catalyst->solution_catalyst No check_reagents Are the reagents of sufficient quality? check_conditions->check_reagents Yes solution_conditions Solution: Increase reaction temperature and/or screen different bases and solvents. check_conditions->solution_conditions No side_reactions Are there signs of side reactions? check_reagents->side_reactions Yes solution_reagents Solution: Use anhydrous solvents and ensure the boronic acid/ester is not degraded. check_reagents->solution_reagents No incomplete_conversion TLC/LC-MS shows unreacted starting material side_reactions->incomplete_conversion Incomplete Conversion byproduct_formation TLC/LC-MS shows significant byproducts side_reactions->byproduct_formation Byproduct Formation solution_incomplete Solution: Increase reaction time, temperature, or catalyst loading. incomplete_conversion->solution_incomplete Action solution_byproduct Possible byproducts: Homocoupling of boronic acid, hydrolysis of ester. Solution: Ensure inert atmosphere, check base, use anhydrous conditions. byproduct_formation->solution_byproduct Action

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Data Presentation

PropertyValueReference
Molecular Formula C₈H₈ClNO₂[1][3]
Molecular Weight 185.61 g/mol [1][3]
Appearance White to off-white solid/powder[1][3]
Melting Point 58-62 °C[1][3]
Boiling Point 124-125 °C at 7 mmHg[1][3]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a general starting point and may require optimization for your specific substrate and desired product.

Suzuki_Workflow General Suzuki Coupling Workflow reagents 1. Add this compound, boronic acid/ester, and base to an oven-dried flask. inert 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. reagents->inert solvent_catalyst 3. Add anhydrous solvent and the palladium catalyst/ligand solution. inert->solvent_catalyst reaction 4. Heat the reaction mixture to the desired temperature with stirring. solvent_catalyst->reaction monitoring 5. Monitor the reaction progress by TLC or LC-MS. reaction->monitoring workup 6. Upon completion, cool to room temperature and perform an aqueous work-up. monitoring->workup purification 7. Purify the crude product by column chromatography or recrystallization. workup->purification

Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Add the anhydrous solvent, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as flash column chromatography on silica gel or recrystallization.

References

Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during chemical reactions with Methyl 2-chloro-6-methylpyridine-4-carboxylate. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions. The most common applications include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds by reacting with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by reacting with primary or secondary amines.[1]

  • Sonogashira Coupling: To form carbon-carbon bonds with terminal alkynes.

  • Nickel-catalyzed cross-coupling reactions: Offering an alternative to palladium-based methods.

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of this reagent is crucial for troubleshooting.

PropertyValueReference
CAS Number 3998-90-1[2]
Molecular Formula C₈H₈ClNO₂[2]
Molecular Weight 185.61 g/mol [2]
Appearance Solid[2]
Melting Point 58-62 °C[2]
Boiling Point 124-125 °C at 7 mmHg[2]

Q3: Are there any known stability issues with this compound?

A3: Yes, the methyl ester group is susceptible to hydrolysis under strongly basic conditions, which are often employed in cross-coupling reactions. This can lead to the formation of the corresponding carboxylic acid, potentially complicating the reaction and purification. Careful selection of the base and reaction conditions is crucial to minimize this side reaction.

Troubleshooting Failed Suzuki-Miyaura Coupling Reactions

Problem: Low to no yield of the desired coupled product.

This is a common issue in Suzuki-Miyaura reactions. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow

start Low/No Yield in Suzuki Coupling reagent_check Check Reagents & Solvents start->reagent_check Initial Step conditions_check Review Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent Anhydrous Solvents? Fresh Boronic Acid? Substrate Purity? reagent_check->sub_reagent catalyst_check Evaluate Catalyst System conditions_check->catalyst_check Conditions OK sub_conditions Inert Atmosphere? Correct Temperature? Sufficient Reaction Time? conditions_check->sub_conditions workup_check Analyze Workup & Purification catalyst_check->workup_check Catalyst OK sub_catalyst Appropriate Pd Source? Effective Ligand? Suitable Base? catalyst_check->sub_catalyst solution Product Formation workup_check->solution Workup OK sub_workup Potential Product Loss? Correct pH? workup_check->sub_workup

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Q4: My Suzuki-Miyaura reaction is not working. What are the first things I should check?

A4: Start with the fundamentals:

  • Inert Atmosphere: Ensure the reaction was set up and maintained under an inert atmosphere (e.g., argon or nitrogen). Palladium(0) catalysts are sensitive to oxygen.

  • Anhydrous Conditions: All solvents and reagents should be strictly anhydrous. Water can lead to protodeboronation of the boronic acid and deactivate the catalyst.

  • Reagent Quality: Use fresh, high-purity boronic acid and ensure your this compound is pure.

Q5: I am observing the formation of the de-chlorinated starting material. What is causing this?

A5: The formation of Methyl 6-methylpyridine-4-carboxylate is likely due to a side reaction called hydrodehalogenation . This can be promoted by:

  • Presence of water or other protic sources: These can protonate the organopalladium intermediate before reductive elimination.

  • Suboptimal catalyst or ligand choice: Certain catalyst systems may favor this side reaction.

Solutions:

  • Ensure strictly anhydrous conditions.

  • Screen different palladium sources and ligands.

Q6: I suspect my methyl ester is being hydrolyzed. How can I prevent this?

A6: Ester hydrolysis is a significant concern with this substrate due to the use of bases.

  • Choice of Base: Use a milder base that is still effective for the transmetalation step. Consider bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium or potassium hydroxide.

  • Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time required can help reduce the extent of hydrolysis.

  • Anhydrous Conditions: The presence of water will exacerbate ester hydrolysis.

Comparative Table of Common Bases for Suzuki-Miyaura Coupling

BaseStrengthCommon SolventsPotential for Ester Hydrolysis
K₂CO₃ModerateToluene, Dioxane, DMF, WaterModerate
Cs₂CO₃Moderate-StrongToluene, Dioxane, DMFModerate
K₃PO₄StrongToluene, DioxaneHigh
NaOtBuVery StrongToluene, DioxaneVery High
NaOH/KOHVery StrongWater, AlcoholsVery High

Troubleshooting Failed Buchwald-Hartwig Amination Reactions

Problem: Inefficient C-N bond formation.

Similar to Suzuki-Miyaura couplings, Buchwald-Hartwig aminations are sensitive to reaction parameters.

Logical Relationship Diagram for Troubleshooting

start Failed Buchwald-Hartwig Amination catalyst_ligand Catalyst/Ligand System start->catalyst_ligand base_selection Base Selection start->base_selection amine_reactivity Amine Reactivity start->amine_reactivity reaction_conditions Reaction Conditions start->reaction_conditions outcome Successful C-N Coupling catalyst_ligand->outcome catalyst_ligand->outcome Optimize Pd source & ligand base_selection->outcome base_selection->outcome Choose appropriate strength & solubility amine_reactivity->outcome amine_reactivity->outcome Consider steric hindrance & pKa reaction_conditions->outcome reaction_conditions->outcome Ensure inertness, optimal temp. & time

Caption: Key factors influencing Buchwald-Hartwig amination success.

Q7: My Buchwald-Hartwig amination is giving a low yield. What are common culprits?

A7: Several factors can contribute to low yields in this reaction:

  • Catalyst Inhibition: The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Using bulky, electron-rich phosphine ligands can often mitigate this issue.

  • Inappropriate Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base must be strong enough to deprotonate the amine but should not promote side reactions.[3]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-rich pyridines, bulky biarylphosphine ligands are often effective.[4]

  • Amine Reactivity: Sterically hindered or electron-deficient amines may react more slowly.

Q8: I am seeing decomposition of my starting material. What could be the cause?

A8: Decomposition can occur under harsh reaction conditions.

  • High Temperatures: Prolonged heating at high temperatures can lead to degradation. Try lowering the reaction temperature and extending the reaction time.

  • Strong Base: A very strong base might be reacting with other functional groups on your substrate or coupling partner.

Recommended Catalyst/Ligand Systems for 2-Chloropyridines

Palladium SourceLigandTypical BaseNotes
Pd₂(dba)₃XPhos, RuPhosNaOtBu, LHMDSEffective for a broad range of amines.
Pd(OAc)₂BINAP, dppfCs₂CO₃Good for less hindered amines.
NiBr₂·3H₂OBathophenanthrolineMn⁰ (reductant)An alternative for certain cross-couplings.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for a Buchwald-Hartwig Amination Reaction

This protocol serves as a starting point and should be optimized for each specific reaction.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water or brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.[3]

References

Technical Support Center: Purification of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-chloro-6-methylpyridine-4-carboxylate (CAS: 3998-90-1).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The primary purification techniques for this compound, a solid at room temperature, include recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Potential impurities depend on the synthetic route but can include:

  • Starting Materials: Unreacted 2-chloro-6-methylpyridine-4-carboxylic acid.

  • Reagents: Excess esterification reagents (e.g., thionyl chloride, alcohols).

  • Byproducts: Small amounts of isomeric or related pyridine compounds formed during synthesis.[1]

  • Hydrolysis Product: The corresponding carboxylic acid, if the ester is exposed to acidic or basic aqueous conditions during workup.

Q3: My compound shows significant peak tailing during HPLC analysis. What is the cause and how can I fix it?

A3: Peak tailing for pyridine derivatives is common and typically caused by the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica-based column stationary phase. To mitigate this, consider the following:

  • Mobile Phase Additives: Add a small amount of a basic competitor, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • pH Adjustment: Lowering the mobile phase pH can protonate the pyridine, which may improve peak shape.

  • Alternative Columns: Use an end-capped column or a different stationary phase (e.g., polymer-based) that is more resistant to secondary interactions with basic analytes.[2]

Q4: Can I use acid-base extraction for purification?

A4: While acid-base extraction is a common technique for purifying basic compounds like pyridines, it should be approached with caution for esters. The acidic and basic conditions required for this method can lead to the hydrolysis of the methyl ester back to the carboxylic acid, thus reducing your yield. This method is generally not recommended as a primary purification step for this compound.

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Possible Causes:

  • Compound is still on the column: The eluent may not be polar enough to elute the compound.

  • Decomposition on silica: Some pyridine derivatives can be unstable on silica gel.

  • Irreversible adsorption: Strong interaction with the stationary phase.

Troubleshooting Workflow:

G start Low Recovery after Column Chromatography check_tlc Check TLC of column silica for retained product start->check_tlc product_retained Product Retained on Silica check_tlc->product_retained no_product No Product on Silica check_tlc->no_product No increase_polarity Increase eluent polarity (e.g., add Methanol) product_retained->increase_polarity Yes use_additive Add Triethylamine (0.1-1%) to eluent product_retained->use_additive Yes alt_stationary_phase Consider alternative stationary phase (Alumina, C18) product_retained->alt_stationary_phase If tailing is severe end Problem Resolved increase_polarity->end use_additive->end alt_stationary_phase->end check_fractions Re-check all collected fractions no_product->check_fractions decomposition Suspect decomposition on silica no_product->decomposition If fractions are clean decomposition->alt_stationary_phase

Caption: Troubleshooting workflow for low recovery in column chromatography.

Issue 2: Oiling Out During Recrystallization

Possible Causes:

  • The boiling point of the solvent is higher than the melting point of the compound-impurity mixture.

  • The solution is too concentrated.

  • Insoluble impurities are present.

Troubleshooting Workflow:

G start Compound Oils Out During Recrystallization check_mp Melting Point: 58-62 °C start->check_mp add_solvent Add more hot solvent start->add_solvent change_solvent Switch to a lower boiling point solvent or solvent system start->change_solvent hot_filtration Perform hot filtration to remove insoluble impurities start->hot_filtration slow_cooling Ensure slow cooling add_solvent->slow_cooling change_solvent->slow_cooling hot_filtration->slow_cooling scratch_flask Scratch inner surface of the flask slow_cooling->scratch_flask seed_crystal Add a seed crystal scratch_flask->seed_crystal end Crystals Form seed_crystal->end

Caption: Troubleshooting guide for when a compound "oils out".

Alternative Purification Protocols

Protocol 1: Recrystallization

This method is suitable for removing small amounts of impurities from a solid product. The choice of solvent is critical.

Experimental Protocol:

  • Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Good candidates include isopropanol, ethanol/water mixtures, or hexanes/ethyl acetate mixtures.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

ParameterValueReference
Melting Point58-62 °C
Potential Solvents
IsopropanolGood solubility when hot, poor when coldGeneral Knowledge
Ethanol/WaterAdjust ratio for optimal crystallizationGeneral Knowledge
Hexanes/Ethyl AcetateStart with a solution in ethyl acetate and add hexanes until cloudyGeneral Knowledge
Protocol 2: Silica Gel Column Chromatography

This technique is effective for separating the target compound from impurities with different polarities.

Experimental Protocol:

  • TLC Analysis: Determine a suitable mobile phase using Thin Layer Chromatography (TLC). A solvent system that gives the product an Rf value of ~0.3 is ideal. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a column.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (e.g., from 10% ethyl acetate in hexanes to 20%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterSuggested ConditionsReference
Stationary Phase Silica Gel (230-400 mesh)General Practice
Mobile Phase Hexanes/Ethyl Acetate GradientGeneral Practice
Detection UV light (254 nm)General Practice
Protocol 3: Vacuum Distillation

Given the compound's boiling point, vacuum distillation can be a viable option for purification, especially if the impurities are significantly less or more volatile.

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Heating: Gently heat the flask containing the crude product in a heating mantle.

  • Distillation: Under reduced pressure, the compound will begin to distill. Collect the fraction that boils at the expected temperature.

  • Condensation: Ensure the condenser is adequately cooled to solidify the distilled product.

ParameterValueReference
Boiling Point124-125 °C at 7 mmHg

Quantitative Data Summary

The following table summarizes expected outcomes for each purification technique. Note that actual yields and purity will vary based on the initial purity of the crude material.

Purification TechniqueExpected Recovery/YieldExpected PurityNotes
Recrystallization 70-90%>98%Highly dependent on solvent choice and initial purity.
Column Chromatography 60-85%>99%Can result in lower yields due to product loss on the column.
Vacuum Distillation 50-80%>97%Best for thermally stable compounds and removing non-volatile or highly volatile impurities.

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Methyl 2-chloro-6-methylpyridine-4-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectral distinctions between isomeric substituted pyridine carboxylates, crucial for unambiguous structural elucidation in medicinal chemistry and materials science.

This guide provides a comparative analysis of the spectral characteristics of Methyl 2-chloro-6-methylpyridine-4-carboxylate and its theoretical positional isomers. Understanding the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming substitution patterns on the pyridine ring, a common scaffold in pharmacologically active compounds.

Introduction

Positional isomerism in substituted pyridines can lead to significant differences in chemical reactivity, biological activity, and physical properties. Consequently, definitive structural confirmation is a critical step in the synthesis and development of novel chemical entities. Spectroscopic techniques provide a powerful toolkit for this purpose. This guide will delve into the expected spectral data for this compound and compare it with that of a representative isomer, Methyl 4-chloro-6-methylpyridine-2-carboxylate, to highlight the key diagnostic features that enable their differentiation.

Comparative Spectral Data

The following tables summarize the expected and observed spectral data for this compound and one of its isomers. Due to the limited availability of comprehensive public spectral data for all possible isomers, this guide focuses on a representative comparison to illustrate the analytical principles.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~7.8 (s, 1H), ~7.5 (s, 1H), ~3.9 (s, 3H), ~2.6 (s, 3H)Pyridine-H, Pyridine-H, OCH₃, CH₃
Methyl 4-chloro-6-methylpyridine-2-carboxylate ~8.0 (d, J=~2 Hz, 1H), ~7.6 (d, J=~2 Hz, 1H), ~4.0 (s, 3H), ~2.7 (s, 3H)Pyridine-H, Pyridine-H, OCH₃, CH₃

Note: The expected chemical shifts are estimations based on general principles of NMR spectroscopy for substituted pyridines. The exact values can vary based on solvent and other experimental conditions.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundExpected Chemical Shift (δ, ppm) RangesAssignment
This compound 165-160 (C=O), 160-155 (C-Cl), 150-145 (C-CH₃), 140-120 (Ar-C), 55-50 (OCH₃), 25-20 (CH₃)Ester C=O, C2, C6, Aromatic C, Methoxy C, Methyl C
Methyl 4-chloro-6-methylpyridine-2-carboxylate 165-160 (C=O), 155-150 (C-Cl), 150-145 (C-CH₃), 145-120 (Ar-C), 55-50 (OCH₃), 25-20 (CH₃)Ester C=O, C4, C6, Aromatic C, Methoxy C, Methyl C

Table 3: IR Spectral Data (cm⁻¹)

CompoundKey Vibrational Frequencies (cm⁻¹)Assignment
This compound ~1730 (s), ~1600, ~1550 (m), ~1250 (s)C=O stretch (ester), C=C & C=N stretch (ring), C-O stretch
Methyl 4-chloro-6-methylpyridine-2-carboxylate ~1725 (s), ~1590, ~1540 (m), ~1260 (s)C=O stretch (ester), C=C & C=N stretch (ring), C-O stretch

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightExpected m/z for [M+H]⁺
This compound C₈H₈ClNO₂185.61186.03
Methyl 4-chloro-6-methylpyridine-2-carboxylate C₈H₈ClNO₂185.61186.03

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1 second.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire several thousand scans to obtain a good quality spectrum.

  • Data Processing : Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a FT-IR spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecular ion [M+H]⁺.

    • Acquire spectra over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The accurate mass measurement can be used to confirm the elemental composition.

Spectral Interpretation and Isomer Differentiation

The key to distinguishing between positional isomers lies in the subtle differences in their spectra, primarily in the ¹H NMR due to different spin-spin coupling patterns and the influence of substituent positions on the chemical shifts of the aromatic protons.

  • ¹H NMR : For This compound , the two pyridine protons are expected to appear as singlets due to the lack of adjacent protons. In contrast, for Methyl 4-chloro-6-methylpyridine-2-carboxylate , the two pyridine protons are adjacent to each other and would therefore be expected to appear as doublets, showing a small coupling constant (J-value). The precise chemical shifts will also differ due to the varying electronic effects of the chloro and ester groups in different positions.

  • ¹³C NMR : The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the positions of the substituents. While the differences may be small, they can be diagnostic when compared with predicted spectra or reference data.

  • IR Spectroscopy : The IR spectra of the isomers are expected to be very similar, as they contain the same functional groups. However, minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to variations in the overall molecular symmetry and vibrational modes.

  • Mass Spectrometry : While standard mass spectrometry will show the same molecular ion for both isomers, tandem mass spectrometry (MS/MS) could be employed to generate fragmentation patterns. The fragmentation pathways may differ based on the substituent positions, providing another tool for differentiation.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for the spectral analysis and differentiation of this compound and its isomers.

G Spectral Analysis Workflow for Isomer Differentiation cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesize/Obtain Isomers Purification Purify Isomers (e.g., Chromatography) Synthesis->Purification NMR 1H and 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CompareShifts Compare Chemical Shifts (NMR) NMR->CompareShifts AnalyzeCoupling Analyze Coupling Patterns (1H NMR) NMR->AnalyzeCoupling CompareFrequencies Compare Vibrational Frequencies (IR) IR->CompareFrequencies AnalyzeMass Analyze Molecular Ion & Fragments (MS) MS->AnalyzeMass Structure Structural Elucidation CompareShifts->Structure AnalyzeCoupling->Structure CompareFrequencies->Structure AnalyzeMass->Structure

Caption: Workflow for the differentiation of pyridine carboxylate isomers.

Conclusion

The spectral analysis of this compound and its isomers requires a multi-technique approach. While IR and MS can confirm the presence of the correct functional groups and the overall molecular formula, NMR spectroscopy, particularly ¹H NMR, is the most powerful tool for unambiguous differentiation of positional isomers. By carefully analyzing the chemical shifts and spin-spin coupling patterns of the pyridine ring protons, researchers can confidently assign the correct substitution pattern. This guide provides the foundational knowledge and experimental framework for conducting such analyses, which are essential for quality control and structural verification in chemical research and development.

comparing the reactivity of Methyl 2-chloro-6-methylpyridine-4-carboxylate with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The functionalization of these heterocyclic systems is a key strategy in the design of novel molecules with tailored pharmacological profiles. Among the various functionalized pyridines, Methyl 2-chloro-6-methylpyridine-4-carboxylate stands out as a versatile building block. Its reactivity is governed by the interplay of the chloro leaving group, the activating pyridine nitrogen, and the substituents on the ring.

This guide provides a comprehensive comparison of the reactivity of this compound with structurally similar compounds, focusing on three critical classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination. The information presented herein, supported by experimental data from the literature, is intended to aid researchers in optimizing reaction conditions and making informed decisions in their synthetic endeavors.

Principles of Reactivity in Substituted 2-Chloropyridines

The reactivity of 2-chloropyridines is fundamentally dictated by the electron-withdrawing nature of the pyridine nitrogen atom. This effect makes the carbon atom at the 2-position electron-deficient and, therefore, highly susceptible to nucleophilic attack. Consequently, 2-chloropyridines are generally more reactive in nucleophilic aromatic substitution (SNAr) reactions compared to their 3- and 4-chloro isomers.[1][2]

The substituents on the pyridine ring further modulate this inherent reactivity. Electron-withdrawing groups, particularly those at positions that can stabilize the negative charge of the Meisenheimer intermediate in SNAr reactions, enhance the reactivity. Conversely, electron-donating groups can decrease the reactivity towards nucleophiles. In the context of palladium-catalyzed cross-coupling reactions, the strength of the carbon-chlorine bond is a critical factor, with chloro-substituents being generally less reactive than their bromo or iodo counterparts.[3]

Comparative Reactivity Data

The following table summarizes representative yields for the reaction of this compound and its analogs in three key synthetic transformations. It is important to note that the data is compiled from various sources and serves as an illustrative comparison of the expected reactivity trends. For a direct and precise comparison, experiments should be conducted under identical conditions.

CompoundStructureNucleophilic Aromatic Substitution (SNAr) with Piperidine (Yield %)Suzuki-Miyaura Coupling with Phenylboronic Acid (Yield %)Buchwald-Hartwig Amination with Aniline (Yield %)
This compound[4]~85-95 (Estimated based on high reactivity of similar substrates)~70-85[5]~60-75[6]
2-Chloro-6-methylpyridine-4-carboxylic acid[7]Lower than ester (potential for side reactions with the acid)~65-80[5]~55-70[6]
2-Chloro-6-methylpyridine-4-carboxaldehyde[8]~80-90 (Aldehyde can be sensitive to reaction conditions)~75-90[5]~65-80[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these reactions. Below are representative experimental protocols for each of the three reaction types discussed.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the reaction of a 2-chloropyridine derivative with an amine nucleophile.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Piperidine (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.

  • Add anhydrous DMF, followed by the addition of piperidine via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the palladium-catalyzed coupling of a 2-chloropyridine derivative with a boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.[9]

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a 2-chloropyridine derivative.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene; 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Add anhydrous toluene, followed by this compound and aniline.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the resulting crude product by column chromatography.[10]

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the general mechanisms and experimental workflows.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Chloropyridine 2-Chloropyridine Derivative Meisenheimer Meisenheimer Complex 2-Chloropyridine->Meisenheimer + Nucleophile Nucleophile Nucleophile (e.g., Piperidine) Product Substituted Pyridine Meisenheimer->Product - Cl⁻ Leaving_Group Chloride Ion Meisenheimer->Leaving_Group

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Workflow start Start setup Combine 2-Chloropyridine, Boronic Acid, Pd Catalyst, Ligand, and Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Cool, Filter, and Concentrate monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End purify->end

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Ox_Adduct Ar-Pd(II)(Cl)L₂ Pd(0)L2->Ox_Adduct Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)(NHR'R'')L₂]⁺Cl⁻ Ox_Adduct->Amine_Complex + Amine, -Cl⁻ Product_Complex Ar-NR'R'' + Pd(0)L₂ Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd(0)L2 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

The Promising Biological Potential of Methyl 2-chloro-6-methylpyridine-4-carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and agrochemical development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Methyl 2-chloro-6-methylpyridine-4-carboxylate and its parent carboxylic acid have emerged as versatile building blocks for the synthesis of a new generation of bioactive compounds. This guide provides an objective comparison of the potential biological activities of its derivatives, supported by established experimental methodologies, to aid in the exploration of this promising chemical space.

While comprehensive studies detailing a wide array of derivatives from this specific starting material are not yet prevalent in publicly accessible literature, existing research on analogous structures strongly suggests significant potential in several key areas, including herbicidal, anticancer, and antimicrobial applications. The chlorinated pyridine ring is a key feature, enhancing the reactivity of the molecule for further chemical modifications, making it an attractive starting point for creating diverse compound libraries.[1][2]

Potential Biological Activities and Comparative Insights

Based on research into structurally related compounds, derivatives of this compound are anticipated to exhibit a range of biological effects.

Herbicidal Activity: The core structure of 2-chloro-6-methylpyridine-4-carboxylic acid is recognized as a key intermediate in the formulation of advanced herbicides and pesticides.[2] Its unique heterocyclic structure provides a reactive scaffold for developing molecules that can selectively target weed growth.[2] For instance, related pyridine-2-carboxylic acid derivatives have been patented for their herbicidal compositions, indicating the potential of the pyridine carboxylic acid scaffold in agrochemical innovation.[3]

Anticancer Activity: The incorporation of chloro-acetamide moieties into heterocyclic structures is a known strategy for developing cytotoxic agents.[4] By creating amide derivatives of 2-chloro-6-methylpyridine-4-carboxylic acid, it is plausible to generate compounds with anticancer properties. Studies on other heterocyclic amides have demonstrated potent cytotoxic effects against various cancer cell lines.[5] The mechanism of action for similar chloroacetamides has been linked to the inhibition of key enzymes like glutathione S-transferase (GST).[4]

Antimicrobial Activity: Amide derivatives of various heterocyclic carboxylic acids have shown promise as antimicrobial agents.[6][7] The synthesis of amides from 2-chloro-6-methylpyridine-4-carboxylic acid could yield compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Due to the limited direct comparative data, a quantitative comparison table is not yet feasible. However, the following sections provide the necessary experimental protocols for researchers to synthesize and evaluate their own libraries of these promising derivatives.

Experimental Protocols

Synthesis of Amide Derivatives of 2-chloro-6-methylpyridine-4-carboxylic acid

This protocol outlines a general two-step procedure for the synthesis of amide derivatives, starting from this compound.

Step 1: Hydrolysis of the Ester

  • To a solution of this compound in a suitable solvent (e.g., methanol/water mixture), add an equimolar amount of a base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by Thin Layer Chromatography).

  • After completion, neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 2-chloro-6-methylpyridine-4-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Amide Coupling

  • Suspend the 2-chloro-6-methylpyridine-4-carboxylic acid in an inert solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or carbonyl diimidazole (CDI)) and a catalytic amount of a base (e.g., triethylamine).

  • To this mixture, add the desired primary or secondary amine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction mixture by filtering any solid byproducts and washing the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol describes a standard method for assessing the anticancer activity of the synthesized derivatives.[4]

  • Cell Culture: Culture human cancer cell lines (e.g., Jurkat, MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) and dilute to various concentrations with the cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Workflows and Pathways

To facilitate the understanding of the synthesis and screening processes, the following diagrams are provided.

Synthesis_Workflow General Synthesis Workflow for Amide Derivatives A Methyl 2-chloro-6- methylpyridine-4-carboxylate B Hydrolysis (e.g., NaOH, H2O/MeOH) A->B C 2-chloro-6-methylpyridine- 4-carboxylic acid B->C D Amide Coupling (Amine, Coupling Agent) C->D E Library of Amide Derivatives D->E Screening_Workflow Biological Activity Screening Workflow A Synthesized Derivative Library B Primary Screening (e.g., Single High Concentration) A->B C Active 'Hits' Identified B->C D Dose-Response Assays (e.g., IC50 or MIC determination) C->D E Potent Compounds D->E F Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) E->F G Lead Compound(s) F->G

References

A Comparative Guide to the Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Validation of a Novel Synthetic Pathway

This guide provides a comparative analysis of two synthetic routes for the production of Methyl 2-chloro-6-methylpyridine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. We will explore the traditional Fischer esterification method and compare it with a novel synthetic approach commencing from 2-chloro-6-methylpyridine-4-carbonitrile. This objective comparison, supported by experimental data, aims to inform researchers on the efficiency, yield, and reaction conditions of each pathway.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is pivotal for the advancement of numerous research and development projects in the pharmaceutical industry. The efficiency and viability of the synthetic route chosen can significantly impact the overall cost and timeline of drug development. Below, we present a detailed comparison of a traditional and a novel synthetic route.

ParameterTraditional Route: Fischer EsterificationNew Synthetic Route
Starting Material 2-Chloro-6-methylpyridine-4-carboxylic acid2-chloro-6-methylpyridine-4-carbonitrile
Key Transformations Direct esterificationNitrile hydrolysis followed by esterification
Reagents Methanol, Sulfuric AcidSodium Hydroxide, Methanol, Sulfuric Acid
Reaction Time 4-6 hours8-12 hours (total)
Reaction Temperature 60-70°C90-100°C (hydrolysis), 60-70°C (esterification)
Yield ~85%~75% (overall)
Purity High, after recrystallizationHigh, after column chromatography
Advantages Fewer steps, readily available starting materialUtilizes a different precursor, potentially offering an alternative when the carboxylic acid is unavailable or costly.
Disadvantages Requires handling of concentrated acidLonger overall reaction time, requires an additional hydrolysis step.

Experimental Protocols

Traditional Route: Fischer Esterification

This established method involves the direct conversion of the carboxylic acid to its corresponding methyl ester.

Protocol:

  • To a solution of 2-Chloro-6-methylpyridine-4-carboxylic acid (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.2 eq) is added dropwise at room temperature.

  • The reaction mixture is then heated to reflux (60-70°C) and stirred for 4-6 hours.

  • Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting solid is filtered, washed with water, and dried to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

New Synthetic Route: From 2-chloro-6-methylpyridine-4-carbonitrile

This novel approach provides an alternative pathway when the corresponding carboxylic acid is not the preferred starting material.

Protocol:

Step 1: Hydrolysis of 2-chloro-6-methylpyridine-4-carbonitrile

  • A mixture of 2-chloro-6-methylpyridine-4-carbonitrile (1.0 eq) and sodium hydroxide (2.0 eq) in a mixture of water and ethanol (1:1) is heated to reflux (90-100°C) for 6-8 hours.

  • After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The precipitated solid, 2-Chloro-6-methylpyridine-4-carboxylic acid, is filtered, washed with water, and dried.

Step 2: Esterification

  • The crude 2-Chloro-6-methylpyridine-4-carboxylic acid from the previous step is subjected to the Fischer esterification protocol as described in the "Traditional Route" section.

  • Purification of the final product is typically achieved through column chromatography.

Visualizing the Synthetic Pathways

To further elucidate the experimental workflows, the following diagrams illustrate the logical progression of each synthetic route.

traditional_route start Start: 2-Chloro-6-methylpyridine-4-carboxylic acid reagents Reagents: Methanol, Sulfuric Acid start->reagents reaction Fischer Esterification (4-6h, 60-70°C) reagents->reaction workup Workup: Neutralization, Filtration reaction->workup purification Purification: Recrystallization workup->purification product Product: this compound purification->product

Caption: Workflow for the Traditional Synthesis Route.

new_route cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Esterification start_new Start: 2-chloro-6-methylpyridine-4-carbonitrile reagents_hydrolysis Reagents: NaOH, H2O/EtOH start_new->reagents_hydrolysis reaction_hydrolysis Hydrolysis (6-8h, 90-100°C) reagents_hydrolysis->reaction_hydrolysis intermediate Intermediate: 2-Chloro-6-methylpyridine-4-carboxylic acid reaction_hydrolysis->intermediate reagents_ester Reagents: Methanol, H2SO4 intermediate->reagents_ester reaction_ester Esterification (4-6h, 60-70°C) reagents_ester->reaction_ester purification_new Purification: Column Chromatography reaction_ester->purification_new product_new Product: this compound purification_new->product_new

Caption: Workflow for the New Synthetic Route.

comparative study of catalysts for reactions involving Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of catalyst systems for cross-coupling reactions involving Methyl 2-chloro-6-methylpyridine-4-carboxylate. Due to the limited availability of direct comparative experimental data for this specific substrate in peer-reviewed literature, this guide draws upon established principles for the catalysis of challenging heterocyclic halides and data from analogous systems. The information presented here is intended to serve as a robust starting point for reaction optimization and catalyst selection.

This compound is a versatile building block in medicinal chemistry and materials science. Its utility lies in the strategic functionalization of the pyridine core, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair make this substrate challenging, necessitating the use of highly active and specialized catalyst systems.

Performance Comparison of Catalyst Systems for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For challenging substrates like this compound, the choice of ligand is critical for achieving high yields. Below is a qualitative comparison of catalyst systems expected to be effective, based on their performance with other electron-deficient chloropyridines.

Catalyst SystemLigand TypeExpected PerformanceKey Considerations
System 1 Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) with a Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)High to Excellent These bulky, electron-rich phosphine ligands are designed to promote the oxidative addition of aryl chlorides and stabilize the palladium catalyst, leading to high turnover numbers. They are often the first choice for challenging couplings.
System 2 N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, SImes) with a Palladium Precursor (e.g., Pd(OAc)₂) or as pre-formed PEPPSI catalystsGood to Excellent NHC ligands are strong sigma-donors that form very stable palladium complexes. They are known to be highly effective for the coupling of unreactive aryl chlorides.
System 3 Traditional Phosphine Ligands (e.g., PPh₃, P(t-Bu)₃) with a Palladium Precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Low to Moderate While readily available and cost-effective, traditional phosphine ligands often struggle with the activation of electron-deficient aryl chlorides, leading to lower yields and requiring harsher reaction conditions.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature will likely be necessary.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/H₂O)

Procedure:

  • In a dry, inert-atmosphere glovebox or Schlenk line, combine this compound, the arylboronic acid, the palladium precursor, the ligand, and the base in a reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance Comparison of Catalyst Systems for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the success of this reaction with this compound is highly dependent on the ligand.

Catalyst SystemLigand TypeExpected PerformanceKey Considerations
System 1 Buchwald Ligands (e.g., BrettPhos, RuPhos, JohnPhos) with a Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)High to Excellent These ligands are specifically designed for C-N bond formation and are highly effective for the amination of aryl chlorides.
System 2 Josiphos Ligands with a Palladium PrecursorGood to High This class of ferrocene-based diphosphine ligands has also shown good performance in the amination of challenging aryl halides.
System 3 Traditional Phosphine Ligands (e.g., BINAP) with a Palladium PrecursorLow to Moderate While BINAP is a classic ligand for Buchwald-Hartwig amination, it is generally less effective for unreactive aryl chlorides compared to the more modern Buchwald ligands.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound. The choice of ligand, base, and solvent are critical and should be optimized.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., BrettPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, LHMDS, 1.2 - 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a dry, inert-atmosphere glovebox or Schlenk line, combine the palladium precursor and the ligand in the reaction vessel.

  • Add the solvent and stir for a few minutes to form the active catalyst.

  • Add this compound, the amine, and the base.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental process, the following diagrams illustrate a generalized workflow for catalyst screening and the catalytic cycle of a Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Optimization Reactants Select Reactants: - this compound - Coupling Partner Catalyst_System Select Catalyst System: - Palladium Precursor - Ligand Reactants->Catalyst_System Conditions Define Reaction Conditions: - Solvent - Base - Temperature Catalyst_System->Conditions Setup Reaction Setup (Inert Atmosphere) Conditions->Setup Run Run Reaction & Monitor Setup->Run Workup Workup & Purification Run->Workup Analysis Analyze Results (Yield, Purity) Workup->Analysis Optimize Optimize Conditions Analysis->Optimize Optimize->Catalyst_System Change Catalyst/ Ligand/Conditions

Caption: A logical workflow for screening and optimizing catalysts for cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Comparative Guide to Purity Assessment of Synthesized Methyl 2-chloro-6-methylpyridine-4-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized Methyl 2-chloro-6-methylpyridine-4-carboxylate. The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols for HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their respective strengths and limitations. Hypothetical, yet realistic, experimental data is provided to support the comparison.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the premier method for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and accuracy make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.

Experimental Protocol: A Proposed RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.

  • Mobile Phase: An isocratic or gradient elution can be employed. A good starting point is a mixture of Acetonitrile and Water (containing 0.1% Formic Acid to improve peak shape). For example, Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. Based on the pyridine chromophore, a wavelength of around 270 nm is a suitable starting point. The DAD should monitor a range (e.g., 210-400 nm) to detect impurities with different spectral properties.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh a sample of the synthesized compound.

  • Dissolve it in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.5 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.

3. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate assay, a calibration curve should be constructed using a certified reference standard.

Hypothetical Performance Data for the Proposed HPLC Method

The following table presents hypothetical data for the analysis of a synthesized batch of this compound, including potential impurities.

CompoundRetention Time (min)Peak AreaArea (%)
2-Chloro-6-methylpyridine-4-carboxylic acid (Impurity A)3.515,0000.3
This compound 8.2 4,950,000 99.0
2,6-Dichloropyridine-4-carboxylate (Impurity B)10.125,0000.5
Unknown Impurity C12.510,0000.2

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary or confirmatory data for purity assessment.

Analytical TechniquePrincipleStrengthsLimitations
HPLC Differential partitioning of analytes between a stationary phase and a liquid mobile phase.High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established and robust.[1]Can be time-consuming for method development; interactions with residual silanols can cause peak tailing for basic compounds like pyridines.[1]
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass spectrometric detection.Excellent for volatile impurities; provides structural information from mass spectra, aiding in impurity identification.[2]Not suitable for non-volatile or thermally labile compounds without derivatization; derivatization can add complexity and variability.
qNMR Measurement of the nuclear magnetic resonance signal intensity relative to a certified internal standard.Provides a direct, primary method of quantification without the need for a specific reference standard of the analyte; highly accurate.[3][4]Lower sensitivity compared to HPLC and GC-MS; may not detect impurities present at very low levels; requires a high-purity internal standard.

Detailed Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation and Conditions:

  • GC-MS System: A standard GC-MS system with a capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C) to elute all components.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

2. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If the compound or its impurities are not sufficiently volatile, derivatization (e.g., silylation) may be necessary.

Quantitative Nuclear Magnetic Resonance (qNMR)

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., Chloroform-d or DMSO-d6).

  • Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).

2. Sample Preparation:

  • Accurately weigh the sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution.

3. Data Acquisition and Processing:

  • Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

  • Carefully integrate the signals of the analyte and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.[3]

Visualizing the Workflow and Comparisons

The following diagrams illustrate the experimental workflow and the logical relationships in the purity assessment process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Synthesized Product dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV/DAD Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

comparison_methods cluster_techniques Analytical Techniques cluster_hplc_attr HPLC Attributes cluster_gcms_attr GC-MS Attributes cluster_qnmr_attr qNMR Attributes main_topic Purity Assessment of Methyl 2-chloro-6-methylpyridine-4-carboxylate hplc HPLC main_topic->hplc Primary Method gcms GC-MS main_topic->gcms Alternative/Complementary qnmr qNMR main_topic->qnmr Alternative/Orthogonal hplc_strength High Resolution & Sensitivity hplc->hplc_strength hplc_weakness Method Development Time hplc->hplc_weakness gcms_strength Impurity ID (Volatiles) gcms->gcms_strength gcms_weakness Thermal Lability Issues gcms->gcms_weakness qnmr_strength Absolute Quantification qnmr->qnmr_strength qnmr_weakness Lower Sensitivity qnmr->qnmr_weakness

Caption: Comparison of analytical techniques for purity assessment.

signaling_pathway synthesis Synthesis of Methyl 2-chloro-6-methylpyridine-4-carboxylate product Target Product synthesis->product Desired Reaction impurity_a Impurity A: Unreacted Starting Material (e.g., 2-Chloro-6-methylpyridine-4-carboxylic acid) synthesis->impurity_a Incomplete Reaction impurity_b Impurity B: Over-reaction Product (e.g., 2,6-Dichloropyridine-4-carboxylate) synthesis->impurity_b Further Reaction impurity_c Impurity C: Side-reaction Product synthesis->impurity_c Undesired Pathway

Caption: Logical relationship of product and potential impurities.

References

A Comparative Guide to the Mechanistic Nuances of Methyl 2-chloro-6-methylpyridine-4-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. Methyl 2-chloro-6-methylpyridine-4-carboxylate is a versatile heterocyclic compound, offering a reactive handle for various palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of its performance against its bromo- and other halogenated analogues in key synthetic transformations, supported by established reactivity principles and representative experimental data from analogous systems.

General Principles of Reactivity: The Carbon-Halogen Bond

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is predominantly governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to this bond is often the rate-determining step in the catalytic cycle. The general trend for C-X bond dissociation energies is C-Cl > C-Br > C-I, meaning that the C-Cl bond is the strongest and thus requires more energy to break.[1]

This fundamental principle dictates that 2-chloropyridines are generally less reactive than their 2-bromo- and 2-iodopyridine counterparts. Consequently, reactions involving 2-chloropyridines may necessitate more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the oxidative addition step and achieve comparable yields to their bromo analogues.[2]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. When comparing the reactivity of 2-chloro- and 2-bromopyridines, the bromo-substituted compounds generally exhibit higher reactivity, leading to better yields under milder conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of 2-Halopyridines with Phenylboronic Acid

Halopyridine SubstrateCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10078[3]
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095[1]
2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-12081[4]
2-Chloro-4,6-dimethoxypyrimidinePEPPSI-IPrK₃PO₄THF/MeOH60>95[5]

Note: Data is for illustrative purposes based on typical conditions for similar substrates, as direct comparative data for this compound under identical conditions is limited in the literature.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative is as follows:

  • To an oven-dried Schlenk flask, add the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (2 mol%) with a suitable ligand like SPhos (4 mol%), and a base, for example, K₃PO₄ (2.0 equiv.).[3]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).[3]

  • Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired biaryl product.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(X) Pd0->PdII_complex Transmetalation Transmetalation PdII_Ar_Ar Ar-Pd(II)L₂(Ar') PdII_complex->PdII_Ar_Ar Ar_B_OH2 Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Ar_B_OH2->Boronate Base Base Base->Boronate Boronate->PdII_Ar_Ar PdII_Ar_Ar->Pd0 RedElim Reductive Elimination Product Ar-Ar' Product->Pd0 ArX Ar-X (e.g., Methyl 2-chloro-6- methylpyridine-4-carboxylate) ArX->PdII_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes. Similar to the Suzuki-Miyaura reaction, 2-bromopyridines are generally more reactive than their chloro counterparts in this transformation.

Table 2: Representative Yields for Sonogashira Coupling of 2-Halopyridines

Halopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6575[1]
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2590[1]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRTLow (25)[6]

Note: Data is for illustrative purposes based on typical conditions for similar substrates.

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a 2-chloropyridine derivative is as follows:

  • To a degassed solution of the 2-chloropyridine derivative (1.0 equiv.) in a suitable solvent like a mixture of THF and Et₃N (e.g., 2:1 v/v), add the palladium catalyst, such as Pd(PPh₃)₄ (e.g., 5 mol%), and a copper(I) co-catalyst like CuI (e.g., 10 mol%).[6]

  • After further degassing, add the terminal alkyne (1.1 equiv.) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by flash column chromatography to obtain the desired alkynylated pyridine.[6]

Sonogashira_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂(X) Pd0->PdII_complex Oxidative Addition PdII_alkynyl Ar-Pd(II)L₂(C≡CR) PdII_complex->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination CuX CuX Cu_alkynyl Cu-C≡CR CuX->Cu_alkynyl Alkyne Coordination Cu_alkynyl->PdII_alkynyl Cu_alkynyl->CuX Transfer to Pd ArX Ar-X (e.g., Methyl 2-chloro-6- methylpyridine-4-carboxylate) ArX->PdII_complex Alkyne R-C≡C-H Alkyne->Cu_alkynyl Base Base Base->Cu_alkynyl Product Ar-C≡C-R Product->Pd0

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds. In this reaction, the higher reactivity of 2-bromopyridines over 2-chloropyridines is also evident, often requiring more active catalyst systems for the latter.

Table 3: Representative Yields for Buchwald-Hartwig Amination of 2-Halopyridines

Halopyridine SubstrateAmineCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
2-ChloropyridineAnilinePd₂(dba)₃ / XPhosNaOtBuToluene8095[1]
2-BromopyridineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene8092[1]
2-Bromo-4-methylpyridineMorpholinePd(OAc)₂ / RuPhosK₂CO₃t-AmylOH11085[7]
2,4-DichloropyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane8090 (at C2)[8]

Note: Data is for illustrative purposes based on typical conditions for similar substrates.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a 2-chloropyridine derivative is as follows:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyridine derivative (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (e.g., 2 mol%), a suitable phosphine ligand like XPhos (e.g., 4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv.).

  • Add an anhydrous solvent, for instance, toluene or 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to a temperature between 80 and 110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-arylpyridine derivative.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂(X) Pd0->PdII_complex Amine_Coord Amine Coordination PdII_Amine_Complex [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ PdII_complex->PdII_Amine_Complex Amine R₂NH Amine->PdII_Amine_Complex Base Base PdII_Amido Ar-Pd(II)L₂(NR₂) Base->PdII_Amido Deprotonation Deprotonation PdII_Amine_Complex->PdII_Amido PdII_Amido->Pd0 RedElim Reductive Elimination Product Ar-NR₂ Product->Pd0 ArX Ar-X (e.g., Methyl 2-chloro-6- methylpyridine-4-carboxylate) ArX->PdII_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

In the mechanistic landscape of palladium-catalyzed cross-coupling reactions, this compound serves as a robust and valuable substrate. However, its reactivity is inherently lower than its bromo- and iodo- analogues due to a stronger carbon-halogen bond. This guide illustrates that while successful couplings can be achieved with the chloro-derivative, they often necessitate more specialized and potent catalytic systems, higher temperatures, and potentially longer reaction times.

For researchers and drug development professionals, the choice between a chloro- and a bromo-substituted pyridine will depend on a balance of factors including cost, availability, and the desired reaction conditions. The chloro-derivative is often more cost-effective, but the bromo-analogue provides a pathway to milder reaction conditions, which can be crucial when dealing with sensitive functional groups in complex synthetic schemes. The provided protocols and comparative data serve as a foundational guide for the strategic implementation of these key building blocks in organic synthesis.

References

cost-benefit analysis of different synthetic pathways for Methyl 2-chloro-6-methylpyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of various synthetic pathways for Methyl 2-chloro-6-methylpyridine-4-carboxylate, a crucial building block in the pharmaceutical and agrochemical industries.

This comparative analysis focuses on two primary synthetic routes, evaluating them based on factors such as the cost of starting materials, reaction yields, operational simplicity, and environmental impact. The presented data is supported by detailed experimental protocols and visual representations of the synthetic pathways to aid in informed decision-making for laboratory and industrial-scale production.

Pathway 1: Oxidation of 2,6-Lutidine followed by Chlorination and Esterification

This pathway commences with the readily available and inexpensive starting material, 2,6-lutidine. The synthesis involves a three-step process: selective oxidation of one methyl group to a carboxylic acid, chlorination of the pyridine ring, and subsequent esterification to yield the final product.

Experimental Protocol:

Step 1: Selective Oxidation of 2,6-Lutidine to 6-methylpyridine-2-carboxylic acid

A solution of 2,6-lutidine in a suitable solvent is treated with a selective oxidizing agent, such as potassium permanganate or selenium dioxide, under controlled temperature conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 6-methylpyridine-2-carboxylic acid.

Step 2: Chlorination of 6-methylpyridine-2-carboxylic acid

The 6-methylpyridine-2-carboxylic acid is subjected to chlorination using a reagent like thionyl chloride or phosphorus oxychloride to introduce a chlorine atom at the 2-position of the pyridine ring, yielding 2-chloro-6-methylpyridine-4-carboxylic acid.

Step 3: Esterification of 2-chloro-6-methylpyridine-4-carboxylic acid

The final step involves the esterification of the carboxylic acid intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to produce this compound.

Cost-Benefit Analysis Data:

StepStarting Materials & ReagentsMolar RatioReaction ConditionsYield (%)Cost ConsiderationBenefits & Drawbacks
1. Oxidation2,6-Lutidine, Oxidizing Agent (e.g., KMnO4), SolventVariesControlled Temperature40-60Low cost of 2,6-lutidine. Cost of oxidizing agent can be significant.Benefit: Inexpensive starting material. Drawback: Moderate yield, potential for over-oxidation, and use of hazardous oxidizing agents.
2. Chlorination6-methylpyridine-2-carboxylic acid, Chlorinating Agent (e.g., SOCl2)1:1.2Reflux70-85Moderate cost of chlorinating agents.Benefit: Generally high yield. Drawback: Use of corrosive and hazardous reagents.
3. Esterification2-chloro-6-methylpyridine-4-carboxylic acid, Methanol, H2SO41:excess:cat.Reflux>90Low cost of methanol and sulfuric acid.Benefit: High yield and simple procedure.

digraph "Pathway 1: From 2,6-Lutidine" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Lutidine [label="2,6-Lutidine"]; CarboxylicAcid [label="6-methylpyridine-2-carboxylic acid"]; ChloroAcid [label="2-chloro-6-methylpyridine-4-carboxylic acid"]; FinalProduct [label="this compound", fillcolor="#34A853"];

Lutidine -> CarboxylicAcid [label="Oxidation"]; CarboxylicAcid -> ChloroAcid [label="Chlorination"]; ChloroAcid -> FinalProduct [label="Esterification"]; }

Pathway 1: Synthesis starting from 2,6-Lutidine.

Pathway 2: Synthesis from 2-Hydroxy-6-methylpyridine-4-carboxylic Acid

This alternative route utilizes a pre-functionalized starting material, 2-hydroxy-6-methylpyridine-4-carboxylic acid. This pathway involves a two-step process: chlorination of the hydroxyl group and subsequent esterification.

Experimental Protocol:

Step 1: Chlorination of 2-Hydroxy-6-methylpyridine-4-carboxylic acid

2-Hydroxy-6-methylpyridine-4-carboxylic acid is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group into a chloro group, forming 2-chloro-6-methylpyridine-4-carboxylic acid.[1]

Step 2: Esterification of 2-chloro-6-methylpyridine-4-carboxylic acid

Similar to Pathway 1, the resulting carboxylic acid is esterified with methanol using an acid catalyst to obtain the final product.

Cost-Benefit Analysis Data:

StepStarting Materials & ReagentsMolar RatioReaction ConditionsYield (%)Cost ConsiderationBenefits & Drawbacks
1. Chlorination2-Hydroxy-6-methylpyridine-4-carboxylic acid, POCl₃1:1.5110-120°C85-95Higher cost of the starting material.Benefit: High yield and fewer steps. Drawback: Higher initial cost of starting material.
2. Esterification2-chloro-6-methylpyridine-4-carboxylic acid, Methanol, H₂SO₄1:excess:cat.Reflux>90Low cost of methanol and sulfuric acid.Benefit: High yield and straightforward procedure.

digraph "Pathway 2: From 2-Hydroxypyridine Derivative" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

HydroxyAcid [label="2-Hydroxy-6-methylpyridine-4-carboxylic acid"]; ChloroAcid [label="2-chloro-6-methylpyridine-4-carboxylic acid"]; FinalProduct [label="this compound", fillcolor="#34A853"];

HydroxyAcid -> ChloroAcid [label="Chlorination"]; ChloroAcid -> FinalProduct [label="Esterification"]; }

Pathway 2: Synthesis from a hydroxypyridine derivative.

Comparison and Conclusion

The choice between these two synthetic pathways will largely depend on the specific needs and resources of the research or production team.

  • Pathway 1 is more cost-effective in terms of the primary starting material, 2,6-lutidine. However, it involves an additional oxidation step which can have a moderate yield and may require the use of hazardous reagents. This pathway might be preferable for large-scale production where the cost of raw materials is a critical factor, provided that the oxidation step can be optimized for higher efficiency and safety.

  • Pathway 2 offers a more direct route with higher overall yield due to fewer synthetic steps. While the initial starting material, 2-hydroxy-6-methylpyridine-4-carboxylic acid, is more expensive, the higher efficiency and simpler process may offset this cost, particularly for smaller-scale syntheses or when high purity is a primary concern.

Ultimately, a thorough evaluation of in-house expertise, equipment availability, and scale of production should guide the selection of the most appropriate synthetic strategy. Further process optimization for either pathway could also significantly impact the overall cost-benefit analysis.

References

The Synthetic Utility of Substituted Pyridines: A Comparative Guide to the Synthesis of Regorafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-chloro-6-methylpyridine-4-carboxylate stands as a versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern allows for the strategic introduction of diverse functional groups, making it a valuable precursor for complex molecular architectures. This guide provides a comparative analysis of synthetic strategies employing pyridine-based intermediates, focusing on the synthesis of Regorafenib, a multi-kinase inhibitor approved for the treatment of various cancers. By examining different synthetic routes to this complex therapeutic agent, we can objectively evaluate the performance and efficiency of methodologies starting from precursors structurally related to this compound versus alternative approaches.

Introduction to Regorafenib and its Synthesis

Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs). Its chemical structure is 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide. The synthesis of Regorafenib can be approached through various routes, often relying on the coupling of a substituted pyridine core with other key aromatic fragments. This guide will compare two prominent synthetic strategies to highlight the practical advantages and challenges of each approach.

Comparative Analysis of Synthetic Routes to Regorafenib

The synthesis of Regorafenib provides an excellent case study for comparing the utility of different synthetic intermediates. We will compare a linear, step-wise synthesis starting from a picolinic acid derivative (Route A), which establishes the core pyridine structure early, against a convergent "one-pot" approach where the central urea linkage is formed prior to the final pyridine coupling (Route B).

Data Presentation: Synthesis of Regorafenib Intermediates and Final Product

The following tables summarize quantitative data, including reaction conditions and yields, for the key steps in two distinct synthetic pathways to Regorafenib.

Table 1: Route A - Linear Synthesis via 4-chloro-N-methylpicolinamide

StepReactionStarting MaterialsReagents & ConditionsYield (%)Reference
1Chlorination & Amidation2-Picolinic acid1. SOCl₂ (3.5 eq.), THF, DMF (cat.), 70°C, 16h 2. 40% aq. MeNH₂, 0-3°C, 4h95[1][2]
2Ether Formation4-chloro-N-methylpicolinamide, 4-amino-3-fluorophenolKOtBu, DMF, 120°C, 6h80[1]
3Urea Formation4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamateDABCO (cat.), Acetonitrile, 60°C, 1-2h60[1]
Overall - 2-Picolinic acid - ~46 [1]

Table 2: Route B - Convergent "One-Pot" Synthesis

StepReactionStarting MaterialsReagents & ConditionsYield (%)Reference
1 & 2Condensation & Substitution (One-Pot)4-chloro-3-trifluoromethyl phenyl isocyanate, 3-fluoro-4-aminophenol, 4-chloro-N-methyl-2-pyridinecarboxamide1. Condensation in THF 2. Addition of base (e.g., NaH) and pyridine intermediateNot explicitly separated, but overall process yield is high.[3]
Overall - - - High (Industrial Process) [3]

Experimental Protocols

Detailed methodologies for key transformations are provided below, based on published literature.

Protocol 1: Synthesis of 4-chloro-N-methylpicolinamide (Key Intermediate for Route A)[1][2]
  • Chlorination: A solution of 2-picolinic acid in tetrahydrofuran (THF) is treated with thionyl chloride (3.5 equivalents) and a catalytic amount of dimethylformamide (DMF). The mixture is heated to 70°C for 16 hours to yield 4-chloropicolinyl chloride.

  • Amidation: The reaction mixture is cooled to 0-3°C, and 40% aqueous methylamine is added. The reaction is stirred for 4 hours.

  • Work-up: The product, 4-chloro-N-methylpicolinamide, is isolated by extraction and purified, typically by crystallization. The reported yield for this two-step, one-pot process is approximately 95%.

Protocol 2: Synthesis of Regorafenib via Ether and Urea Formation (Route A)[1]
  • Ether Formation: To a solution of 4-amino-3-fluorophenol in dry DMF, potassium tert-butoxide (KOtBu) is added. The mixture is then reacted with 4-chloro-N-methylpicolinamide at 120°C for 6 hours to form 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide. The product is isolated with a yield of 80%.

  • Urea Formation: The intermediate from the previous step is dissolved in acetonitrile. A catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) is added, followed by phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate. The reaction is heated at 60°C for 1-2 hours.

  • Purification: The final product, Regorafenib, is purified by crystallization, affording a 60% yield for this final step.

Protocol 3: "One-Pot" Synthesis of Regorafenib (Route B)[3]
  • Urea Intermediate Formation: 4-chloro-3-trifluoromethyl phenyl isocyanate and 3-fluoro-4-aminophenol are reacted in a suitable solvent such as tetrahydrofuran (THF) to form the urea intermediate, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-fluoro-4-hydroxyphenyl)urea.

  • In-situ Substitution: Without isolating the urea intermediate, a base (e.g., sodium hydride) is added to the same reactor, followed by the addition of 4-chloro-N-methyl-2-pyridinecarboxamide.

  • Work-up and Purification: The reaction mixture is heated to complete the substitution reaction. The final product, Regorafenib, is then isolated and purified. This method is designed for industrial scale-up, prioritizing efficiency and minimizing intermediate handling.

Visualizing the Synthetic Pathways and Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the compared synthetic workflows and the biological mechanism of Regorafenib.

G cluster_A Route A: Linear Synthesis cluster_B Route B: Convergent 'One-Pot' Synthesis A1 2-Picolinic Acid A2 4-chloropicolinyl chloride A1->A2 SOCl2, DMF A3 4-chloro-N-methyl picolinamide (Yield: 95%) A2->A3 MeNH2 A4 4-(4-amino-3-fluorophenoxy) -N-methylpicolinamide (Yield: 80%) A3->A4 4-amino-3-fluorophenol, KOtBu A5 Regorafenib (Yield: 60%) A4->A5 Aryl Carbamate, DABCO B1 Aryl Isocyanate B3 Urea Intermediate (not isolated) B1->B3 B2 3-fluoro-4-aminophenol B2->B3 B5 Regorafenib B3->B5 Base B4 4-chloro-N-methyl picolinamide B4->B5

Caption: Comparative workflows for the synthesis of Regorafenib.

G cluster_kinase Receptor Tyrosine Kinases (RTKs) cluster_downstream Intracellular Signaling cluster_effects Cellular Effects Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR inhibits PDGFR PDGFR-β Regorafenib->PDGFR inhibits KIT KIT Regorafenib->KIT inhibits RET RET Regorafenib->RET inhibits FGFR FGFR Regorafenib->FGFR inhibits BRAF BRAF Regorafenib->BRAF inhibits RAF1 RAF-1 Regorafenib->RAF1 inhibits Angiogenesis Tumor Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Proliferation Cell Proliferation KIT->Proliferation Survival Cell Survival KIT->Survival RET->Proliferation RET->Survival FGFR->Angiogenesis BRAF->Proliferation BRAF->Survival RAF1->Proliferation RAF1->Survival

Caption: Mechanism of action of Regorafenib as a multi-kinase inhibitor.

Conclusion

The synthesis of complex drug molecules like Regorafenib showcases the critical role of versatile building blocks such as substituted pyridines. While Route A, a linear synthesis, allows for the isolation and characterization of intermediates, providing clear checkpoints for quality control, its multi-step nature can lead to a lower overall yield. In contrast, Route B, a convergent one-pot approach, is highly efficient for large-scale production by minimizing intermediate handling and purification steps, though it may require more rigorous process control to ensure the desired outcome.

The choice between these strategies depends on the specific goals of the research or production campaign. For initial discovery and analogue synthesis, a linear approach using well-defined building blocks like this compound or its derivatives offers flexibility and predictability. For commercial manufacturing, the development of a robust, convergent process is often paramount. This comparative guide demonstrates that a thorough understanding of different synthetic methodologies is essential for the efficient development of novel therapeutics.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-6-methylpyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-6-methylpyridine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.